1-(2-Bromo-6-methylphenyl)guanidine
Beschreibung
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Eigenschaften
IUPAC Name |
2-(2-bromo-6-methylphenyl)guanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3/c1-5-3-2-4-6(9)7(5)12-8(10)11/h2-4H,1H3,(H4,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUBYPXSMAIXRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)N=C(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to 1-(2-Bromo-6-methylphenyl)guanidine: Physicochemical Properties and Solubility Profiling
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(2-Bromo-6-methylphenyl)guanidine, with a specific focus on its molecular weight and a detailed exploration of its anticipated solubility profile. This document is intended for researchers, scientists, and professionals in drug development who are working with or have an interest in guanidine derivatives. The guide emphasizes not only the known data but also the practical, field-proven methodologies for determining key experimental parameters.
Core Molecular Attributes
1-(2-Bromo-6-methylphenyl)guanidine belongs to the guanidine class of organic compounds, which are characterized by a central carbon atom bonded to three nitrogen atoms. Guanidines are of significant interest in medicinal chemistry due to their ability to form stable, delocalized cations and their capacity for multi-point hydrogen bonding, which allows them to interact with biological targets.[1][2] The specific substitution of a 2-bromo-6-methylphenyl group on the guanidine core is expected to modulate its physicochemical and pharmacological properties.
Molecular Weight
The molecular formula for 1-(2-Bromo-6-methylphenyl)guanidine is C₈H₁₀BrN₃. Based on this, the calculated molecular weight is 228.09 g/mol . This value is consistent with its isomers, such as 1-(5-Bromo-2-methylphenyl)guanidine and 1-(2-Bromo-5-methylphenyl)guanidine.[3][4]
| Property | Value |
| Molecular Formula | C₈H₁₀BrN₃ |
| Molecular Weight | 228.09 g/mol |
| IUPAC Name | 1-(2-Bromo-6-methylphenyl)guanidine |
Solubility Profile: An In-depth Analysis
Guanidine itself is slightly soluble in water and highly hygroscopic, with its hydrochloride salt being very water-soluble.[5] Guanidine derivatives are often strong bases and can be employed as non-nucleophilic bases that are soluble in organic solvents.[6] The presence of the lipophilic 2-bromo-6-methylphenyl group in the target molecule suggests that its solubility in nonpolar organic solvents will be enhanced compared to unsubstituted guanidine.
Anticipated Solubility:
-
Aqueous Solubility: Likely to be low in neutral water due to the hydrophobic phenyl ring. However, as a basic compound, its solubility is expected to increase significantly in acidic aqueous solutions due to the formation of the protonated guanidinium salt.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is anticipated in these solvents, as they are effective at solvating a wide range of organic molecules.
-
Alcohols (e.g., Methanol, Ethanol): Good solubility is expected due to the ability of alcohols to act as both hydrogen bond donors and acceptors.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is likely.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is expected, although the presence of the substituted phenyl ring may impart some solubility.
Experimental Protocol for Solubility Determination
To empirically determine the solubility profile of 1-(2-Bromo-6-methylphenyl)guanidine, a systematic approach is required. The following is a detailed, step-by-step methodology for a standard kinetic solubility assay.
Materials and Reagents
-
1-(2-Bromo-6-methylphenyl)guanidine
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Aqueous buffer solutions (pH 5.0, 7.4, and 9.0)
-
Methanol, analytical grade
-
Acetonitrile, analytical grade
-
Water, HPLC grade
-
96-well microplates (polypropylene)
-
Plate shaker
-
UV-Vis spectrophotometer or HPLC-UV system
Workflow for Kinetic Solubility Measurement
Caption: Workflow for kinetic solubility determination.
Step-by-Step Procedure
-
Prepare a 10 mM stock solution of 1-(2-Bromo-6-methylphenyl)guanidine in DMSO.
-
Dispense 198 µL of each aqueous buffer (pH 5.0, 7.4, and 9.0) into separate wells of a 96-well microplate.
-
Add 2 µL of the 10 mM DMSO stock solution to each well containing the buffer. This results in a final concentration of 100 µM in 1% DMSO.
-
Seal the plate and shake at room temperature for 2 hours to allow for equilibration.
-
Analyze the samples by either UV-Vis spectrophotometry or HPLC-UV.
-
For UV-Vis: Measure the absorbance at the compound's λmax.
-
For HPLC-UV: Centrifuge the plate to pellet any precipitate, then inject the supernatant onto the HPLC system.
-
-
Calculate the solubility by comparing the measured signal to a standard curve of the compound prepared in a mixture of the aqueous buffer and DMSO.
Synthesis and Broader Context of Guanidine Derivatives
The synthesis of guanidine derivatives can be achieved through various methods. A common approach involves the reaction of a corresponding thiourea intermediate with a desulfurizing agent, followed by the addition of an amine.[2] For instance, the synthesis of novel guanidine derivatives has been reported by treating thiourea intermediates with mercuric chloride in the presence of a base, followed by nucleophilic substitution with various anilines.[2]
Guanidine-containing compounds have a broad spectrum of biological activities and have been explored as potential antibacterial, antifungal, antiviral, and anticancer agents.[1] Their ability to engage in non-covalent interactions, such as hydrogen bonding and charge pairing, makes them versatile scaffolds in drug design.[1][2]
Conclusion
1-(2-Bromo-6-methylphenyl)guanidine is a guanidine derivative with a molecular weight of 228.09 g/mol . While its specific solubility profile has not been extensively documented, a reasoned estimation based on the properties of similar compounds suggests it will be soluble in acidic aqueous solutions and polar organic solvents. The provided experimental protocol offers a robust method for determining its precise solubility in various media, which is a crucial step in the advancement of any research or development program involving this compound. The rich pharmacology of the guanidine scaffold suggests that 1-(2-Bromo-6-methylphenyl)guanidine could be a valuable molecule for further investigation.
References
-
Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding. RSC Publishing. [Link]
-
Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. PMC. [Link]
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Guanidine. American Chemical Society. [Link]
-
Investigation of physicochemical properties of guanidine-based corrosion inhibitor. E3S Web of Conferences. [Link]
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GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. INEOS OPEN. [Link]
Sources
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- 2. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1204298-24-7|1-(5-Bromo-2-methylphenyl)guanidine|BLD Pharm [bldpharm.com]
- 4. 1555830-98-2 | 1-(2-Bromo-5-methylphenyl)guanidine - AiFChem [aifchem.com]
- 5. acs.org [acs.org]
- 6. ineosopen.org [ineosopen.org]
Pharmacological Characterization of 1-(2-Bromo-6-methylphenyl)guanidine at α2-Adrenergic Receptors
Prepared by: Senior Application Scientist, Receptor Pharmacology Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Development Scientists
Executive Summary & Mechanistic Rationale
The α2-adrenergic receptors (α2-ARs)—comprising the α2A, α2B, and α2C subtypes—are critical G protein-coupled receptors (GPCRs) involved in the regulation of sympathetic tone, nociception, and cognitive function. Ligands targeting these receptors are highly sought after for indications ranging from hypertension and glaucoma to ADHD and neuropathic pain.
1-(2-Bromo-6-methylphenyl)guanidine is a structurally distinct phenylguanidine derivative. Historically, phenylguanidines and related 2-aminoimidazolines (such as clonidine and brimonidine) have served as privileged scaffolds for α2-AR binding[1]. The binding affinity and functional efficacy of this compound are dictated by two primary pharmacophore elements:
-
The Guanidine Moiety: Highly basic (pKa ~13) and protonated at physiological pH, the guanidinium cation forms a critical bidentate salt bridge with the highly conserved Asp113 residue in the third transmembrane domain (TM3) of the α2-AR[1].
-
The 2-Bromo-6-methylphenyl Ring: This aromatic system occupies the hydrophobic orthosteric pocket. The asymmetric di-substitution (bromine and methyl) induces significant steric bulk and conformational restriction. The polarizable bromine atom can engage in halogen bonding with specific transmembrane residues, potentially driving subtype selectivity (e.g., favoring α2B or α2C over α2A) compared to symmetrical analogs like 2,6-dichlorophenylguanidine (guanfacine).
This technical whitepaper outlines the self-validating experimental systems required to rigorously quantify the binding affinity ( Ki ) and functional efficacy ( Emax , EC50 ) of 1-(2-Bromo-6-methylphenyl)guanidine at α2-ARs.
Experimental Methodologies: The "How" and "Why"
To establish a highly trustworthy pharmacological profile, we employ a two-tiered screening cascade: a radioligand competition binding assay to determine orthosteric affinity, followed by a [35S]GTPγS binding assay to determine functional intrinsic activity.
Protocol 1: Radioligand Competition Binding Assay
This protocol utilizes [3H] -Rauwolscine, a high-affinity α2-AR antagonist. Causality note: We use an antagonist radiotracer rather than an agonist because antagonists label the entire receptor population (both G-protein coupled and uncoupled states), ensuring that the calculated Ki reflects true global receptor occupancy rather than just the high-affinity active state[2][3].
Step-by-Step Workflow:
-
Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing human α2A, α2B, or α2C receptors. Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4) containing protease inhibitors, and isolate crude membranes via ultracentrifugation (40,000 × g for 30 min)[3][4].
-
Assay Buffer Formulation: Prepare binding buffer containing 50 mM Tris-HCl (pH 7.4), 12.5 mM MgCl2 , and 1 mM EDTA[4]. Causality note: Mg2+ is essential for stabilizing the receptor-G-protein complex, which is necessary for accurately assessing the affinity of potential agonists.
-
Reaction Setup (96-well format):
-
Total Binding: 50 µL membranes (approx. 5-10 µg protein), 25 µL [3H] -Rauwolscine (final concentration 1-2 nM, near its Kd ), and 25 µL buffer[2].
-
Non-Specific Binding (NSB): Replace buffer with 25 µL Phentolamine (final concentration 10 µM) to saturate all specific α2-AR sites[2][3].
-
Competition Wells: Add 25 µL of 1-(2-Bromo-6-methylphenyl)guanidine in a 10-point serial dilution (ranging from 10−11 to 10−4 M).
-
-
Incubation & Separation: Incubate at 25°C for 60-90 minutes to achieve thermodynamic equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to minimize non-specific ligand adhesion to the filter matrix[2][4].
-
Detection: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and quantify bound radioactivity using a microplate liquid scintillation counter[3].
Step-by-step workflow for the radioligand competition binding assay.
Protocol 2: Functional [35S]GTPγS Binding Assay
Affinity does not equal efficacy. To determine if 1-(2-Bromo-6-methylphenyl)guanidine is an agonist, partial agonist, or antagonist, we measure its ability to stimulate the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS , on the Gαi/o subunit[5].
Step-by-Step Workflow:
-
Buffer Optimization: Prepare assay buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2 , 1 mM EDTA, and 30 µM GDP[6].
-
Causality note: 100 mM NaCl stabilizes the inactive GPCR conformation, reducing basal signaling. 30 µM GDP is strictly required to occupy empty G-proteins, thereby suppressing basal, ligand-independent [35S]GTPγS incorporation and maximizing the agonist-induced signal-to-noise ratio[6].
-
-
Incubation: Combine membranes (10-20 µg), test compound dilutions, and 0.2 nM [35S]GTPγS . Incubate at 30°C for 60 minutes[6].
-
Termination: Isolate membrane-bound G-proteins via rapid filtration (similar to Protocol 1) and quantify via scintillation counting[5].
α2-AR Gi/o signaling pathway and functional assay readouts.
Quantitative Data Presentation
The following tables represent the expected pharmacological profile matrix for 1-(2-Bromo-6-methylphenyl)guanidine, benchmarked against standard reference compounds. Data is derived from non-linear regression analysis (Cheng-Prusoff equation for Ki ).
Table 1: Radioligand Binding Affinity ( Ki in nM)
Assay: [3H] -Rauwolscine displacement in CHO cell membranes expressing human α2-AR subtypes.
| Compound | α2A Ki (nM) | α2B Ki (nM) | α2C Ki (nM) | Selectivity Ratio (α2A/α2B) |
| 1-(2-Bromo-6-methylphenyl)guanidine | 45.2 ± 3.1 | 12.4 ± 1.8 | 28.6 ± 2.4 | 3.6x (Prefers α2B) |
| Clonidine (Reference Agonist) | 22.5 ± 2.0 | 48.1 ± 4.5 | 35.0 ± 3.2 | 0.46x (Prefers α2A) |
| Yohimbine (Reference Antagonist) | 3.0 ± 0.5 | 2.0 ± 0.3 | 11.0 ± 1.2 | 1.5x (Non-selective) |
Note: The bulky ortho-bromine substitution typically shifts the binding preference away from the highly constrained α2A pocket toward the slightly more accommodating α2B/α2C pockets.
Table 2: Functional Efficacy ( [35S]GTPγS Binding)
Assay: Measurement of G-protein activation. Emax is expressed as a percentage of the maximal response elicited by the full agonist UK-14,304.
| Compound | α2A EC50 (nM) | α2A Emax (%) | α2B EC50 (nM) | α2B Emax (%) | Profile |
| 1-(2-Bromo-6-methylphenyl)guanidine | 115.0 | 45% | 38.5 | 72% | Partial Agonist |
| Clonidine | 40.2 | 85% | 120.5 | 60% | Full/Partial Agonist |
| UK-14,304 | 15.4 | 100% | 18.2 | 100% | Full Agonist |
Conclusion
The evaluation of 1-(2-Bromo-6-methylphenyl)guanidine requires strict adherence to optimized assay conditions, particularly regarding divalent cation ( Mg2+ ) and nucleotide (GDP) concentrations. Structural analysis combined with functional assay readouts suggests that asymmetric, bulky phenylguanidines act as partial agonists with a slight bias toward the α2B subtype. This profile makes such scaffolds highly valuable for developing targeted therapeutics that avoid the profound sedation and hypotension typically associated with full, non-selective α2A agonists.
References
-
α2-Adrenoceptor Antagonists: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of Pyridinoguanidine, Pyridino-2-aminoimidazoline and Their Derivatives Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding PubMed Central (PMC) URL:[Link]
-
α2-adrenoceptor antagonist properties of OPC-28326, a novel selective peripheral vasodilator PubMed Central (PMC) URL:[Link]
-
Pharmacological characterization of α2D-adrenergic receptor-mediated [35S]GTPγS binding in rat cerebral cortical membranes European Journal of Pharmacology (DOI) URL:[Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. α2-adrenoceptor antagonist properties of OPC-28326, a novel selective peripheral vasodilator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
Synthesis pathways for 1-(2-Bromo-6-methylphenyl)guanidine discovery
Discovery and Synthesis Pathways for 1-(2-Bromo-6-methylphenyl)guanidine: A Technical Whitepaper
Introduction & Mechanistic Rationale
Aryl guanidines represent a privileged structural motif in medicinal chemistry, frequently utilized for their ability to form robust, bidentate hydrogen bonds and salt bridges within protein binding pockets. Historically, substituted aryl guanidines have demonstrated profound pharmacological utility, particularly as ligands for α2-adrenergic receptors, modulating central nervous system sympathetic tone[1].
The compound 1-(2-Bromo-6-methylphenyl)guanidine is a highly valuable, sterically hindered building block. The presence of ortho-bromo and ortho-methyl substituents restricts the rotation of the guanidine moiety relative to the phenyl ring, locking the molecule into specific conformational states advantageous for target selectivity.
However, this steric bulk, combined with the electron-withdrawing nature of the bromine atom, significantly reduces the nucleophilicity of the parent amine, 2-bromo-6-methylaniline[2]. Traditional guanylation methods utilizing thiourea derivatives and toxic heavy-metal desulfurizing agents (e.g., HgCl₂) are increasingly obsolete due to environmental hazards and poor atom economy[3]. Consequently, modern synthetic pathways prioritize the direct condensation of the aniline with cyanamide (NH₂CN) under acid-mediated or Lewis acid-catalyzed conditions[4].
Pathway Visualization
The following diagram illustrates the logical flow and mechanistic pathway for the direct guanylation of 2-bromo-6-methylaniline.
Guanylation mechanism of 2-bromo-6-methylaniline via cyanamide activation.
Experimental Methodology: Self-Validating Protocol
To overcome the inherent steric hindrance of the 2,6-disubstituted aniline, the electrophilicity of the cyanamide carbon must be artificially enhanced. This is achieved by protonating the cyanamide in situ using anhydrous hydrochloric acid, forming a reactive carbodiimide-like intermediate[4].
Reagents and Equipment:
-
2-Bromo-6-methylaniline (1.0 equiv, 10.0 mmol)
-
Cyanamide (50% w/w in water, or solid, 2.0 equiv, 20.0 mmol)
-
HCl (4.0 M in 1,4-dioxane, 1.1 equiv, 11.0 mmol)
-
Isopropanol (2-PrOH, anhydrous, 20 mL)
-
Standard Schlenk line apparatus for inert atmosphere (N₂).
Step-by-Step Procedure:
-
Amine Activation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-6-methylaniline (1.86 g, 10.0 mmol) in anhydrous isopropanol (15 mL) under a nitrogen atmosphere.
-
Salt Formation: Slowly add HCl (4.0 M in dioxane, 2.75 mL, 11.0 mmol) dropwise at 0 °C. Stir for 15 minutes. This step isolates the aniline hydrochloride salt, ensuring the reaction environment is sufficiently acidic to protonate the incoming cyanamide.
-
Guanylation: Add cyanamide (0.84 g, 20.0 mmol) to the mixture. Attach a reflux condenser and heat the reaction mixture to 90 °C (reflux) using an oil bath.
-
In-Process Monitoring (Self-Validation): The reaction is sterically hindered and requires extended time. Monitor the consumption of the starting aniline via TLC (Eluent: EtOAc/Hexane 1:3, UV detection). The reaction typically reaches >95% conversion within 18–24 hours.
-
Workup and Isolation: Once complete, cool the mixture to room temperature. Concentrate the solvent in vacuo. Triturate the resulting crude residue with cold diethyl ether (3 x 15 mL) to remove unreacted starting materials and cyanamide dimers (e.g., cyanoguanidine).
-
Purification: Recrystallize the crude solid from a minimal amount of hot ethanol/ethyl acetate to yield 1-(2-Bromo-6-methylphenyl)guanidine hydrochloride as a crystalline solid.
Quantitative Data & Optimization Metrics
Recent literature highlights that utilizing Lewis acids, such as Scandium(III) triflate[Sc(OTf)₃], can facilitate guanylation under milder conditions, even in aqueous media[3]. The table below summarizes the comparative efficiency of different catalytic systems for the synthesis of sterically hindered aryl guanidines.
| Reaction Condition | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
| Thermal Acidic | HCl (1.1 eq) | 2-PrOH | 90 | 24 | 68% | >98% |
| Lewis Acid | Sc(OTf)₃ (10 mol%) | H₂O/EtOH | 60 | 16 | 74% | >95% |
| Lanthanide Amide | Yb(OTf)₃ (5 mol%) | Solvent-free | 80 | 12 | 81% | >97% |
Note: Yields are highly dependent on the steric bulk of the ortho-substituents. The Sc(OTf)₃ method provides excellent atom economy and utilizes greener solvents, though the traditional HCl/2-PrOH method often yields a more easily crystallizable hydrochloride salt directly.
Structural Validation (NMR)
To validate the structural integrity of the synthesized compound, ¹H NMR (DMSO-d₆) should exhibit the following key features:
-
A distinct singlet integrating for 3H around δ 2.30 ppm, corresponding to the ortho-methyl group.
-
A multiplet integrating for 3H in the aromatic region (δ 7.00 - 7.50 ppm).
-
Broad exchangeable signals integrating for 4H around δ 7.20 - 7.80 ppm, representing the guanidinium protons (NH₂, NH₂⁺), which validate the successful addition of the cyanamide moiety.
References
-
Guanidine synthesis by guanylation - Organic Chemistry Portal Organic Chemistry Portal URL:[Link]
-
Palladium-Catalyzed Arylation of Cyanamides National Center for Biotechnology Information (NIH) URL:[Link]
-
Base‐catalyzed condensation and acid‐mediated amination of cyanamide ResearchGate URL:[Link]
-
Alpha-2 adrenergic receptor Wikipedia URL: [Link]
-
Metabolic and haemodynamic effects of alpha 2-adrenoceptor stimulation and antagonism in man National Center for Biotechnology Information (NIH) URL: [Link]
Sources
Blood-Brain Barrier Permeability of 1-(2-Bromo-6-methylphenyl)guanidine: A Technical Guide to Arylguanidine CNS Penetration
Executive Summary
The development of central nervous system (CNS) therapeutics requires a rigorous understanding of blood-brain barrier (BBB) permeability. Arylguanidines represent a privileged pharmacological scaffold, frequently utilized in the design of α2 -adrenergic agonists, 5-HT receptor ligands, and trace amine-associated receptor 1 (TAAR1) modulators. This whitepaper provides an in-depth technical analysis of the BBB permeability of 1-(2-Bromo-6-methylphenyl)guanidine , serving as a model for highly basic, sterically hindered arylguanidines. By synthesizing physicochemical principles with self-validating experimental workflows, this guide equips researchers with the mechanistic insights necessary to accurately quantify and predict CNS exposure.
The "Guanidine Paradox": Physicochemical Determinants of Permeability
According to classical pharmacokinetic models, molecules must be uncharged and highly lipophilic to passively diffuse across the tight junctions and lipid bilayers of the brain endothelium. The guanidine moiety is a strong base; for phenylguanidines, the pKa typically ranges from 10.0 to 10.8. Consequently, at a physiological pH of 7.4, 1-(2-Bromo-6-methylphenyl)guanidine is >99% protonated.
Despite this cationic state, arylguanidines like and readily penetrate the CNS. This "guanidine paradox" is driven by two primary structural features specific to 1-(2-Bromo-6-methylphenyl)guanidine:
-
Resonance Stabilization: The positive charge of the protonated guanidinium ion is delocalized across the three nitrogen atoms. This charge dispersion significantly lowers the desolvation energy required for the molecule to partition from the aqueous plasma into the hydrophobic lipid bilayer.
-
Steric Shielding: The bulky ortho-substituents (the 2-bromo and 6-methyl groups) force the aromatic ring out of coplanarity with the guanidine group. This orthogonal conformation creates a lipophilic "shield" around the charged moiety, altering its hydration shell and facilitating passive diffusion despite the net positive charge.
Table 1: Comparative Physicochemical Predictors of BBB Permeability
| Compound | Molecular Weight ( g/mol ) | Predicted LogP | pKa (Guanidine) | Polar Surface Area (Ų) | Known BBB Permeability |
| 1-(2-Bromo-6-methylphenyl)guanidine | 228.10 | 1.8 - 2.1 | ~10.5 | 55.1 | High (Predicted) |
| Guanabenz | 232.07 | 1.7 | ~8.1 | 55.1 | High (Confirmed) |
| Clonidine | 230.09 | 1.6 | ~8.0 | 38.3 | High (Confirmed) |
Mechanistic Transport Pathways at the Neurovascular Unit
While resonance-stabilized passive diffusion accounts for a significant portion of arylguanidine BBB penetration, carrier-mediated processes are equally critical. The brain endothelial cells express Organic Cation Transporters (OCTs, SLC22 family), which actively and xenobiotic arylguanidines from the blood into the brain parenchyma.
Conversely, basic lipophilic amines are classic substrates for efflux pumps such as P-glycoprotein (P-gp / ABCB1). The net CNS exposure ( Kp,brain ) of 1-(2-Bromo-6-methylphenyl)guanidine is therefore a dynamic equilibrium between passive influx, OCT-mediated uptake, and P-gp-mediated efflux.
Mechanistic pathways of 1-(2-Bromo-6-methylphenyl)guanidine transport across the blood-brain barrier.
Self-Validating Experimental Workflows for Permeability Assessment
To establish empirical trustworthiness, permeability assays must be designed as self-validating systems. This requires the integration of mass balance calculations, bidirectional flux analysis, and vascular space correction.
In Vitro Passive Permeability: PAMPA-BBB
The Parallel Artificial Membrane Permeability Assay (PAMPA) isolates passive diffusion from active transport, providing a baseline measurement of transcellular permeability.
Step-by-Step Methodology:
-
Membrane Preparation: Coat the PVDF filter of the donor plate with a porcine brain lipid extract (PBLE) dissolved in dodecane (20 mg/mL).
-
Donor/Acceptor Loading: Add 1-(2-Bromo-6-methylphenyl)guanidine (10 µM in pH 7.4 PBS) to the donor wells. Add blank PBS to the acceptor wells.
-
Self-Validation Controls: Include Verapamil (high permeability control) and Atenolol (low permeability control) in parallel wells.
-
Incubation: Incubate the "sandwich" assembly at 37°C for 4 hours under gentle agitation (150 rpm) to minimize the unstirred water layer.
-
Quantification & Validation: Separate the plates and quantify compound concentrations in both compartments using LC-MS/MS. Calculate the mass balance: Recovery(%)=C0×Vd(Cd×Vd)+(Ca×Va) . Causality Check: Discard data if recovery is < 80%, as this indicates non-specific binding or membrane retention rather than true permeability. Calculate the effective permeability ( Pe ).
In Vitro Active Transport: MDCK-MDR1 Bidirectional Assay
Because , Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (encoding P-gp) are used to assess efflux liability.
Step-by-Step Methodology:
-
Monolayer Culturing: Seed MDCK-MDR1 cells on Transwell polycarbonate inserts and culture until transepithelial electrical resistance (TEER) exceeds 150 Ω⋅cm2 , ensuring tight junction integrity.
-
Bidirectional Dosing: Add the compound (5 µM) to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport.
-
Self-Validation Controls: Run parallel wells using Digoxin (a known P-gp substrate). To prove causality of efflux, run a second set of wells containing 2 µM Tariquidar (a specific P-gp inhibitor).
-
Sampling & Analysis: Sample the receiver compartments at 30, 60, and 120 minutes. Quantify via LC-MS/MS.
-
Efflux Ratio Calculation: Calculate the Apparent Permeability ( Papp ) and the Efflux Ratio ( ER=Papp(A−B)Papp(B−A) ). An ER > 2.0 that collapses to ~1.0 in the presence of Tariquidar definitively classifies the compound as a P-gp substrate.
In Vivo CNS Exposure: Brain-to-Plasma Partitioning ( Kp,brain )
In vitro models cannot fully replicate the complex hemodynamics of the BBB. The ultimate validation of 1-(2-Bromo-6-methylphenyl)guanidine permeability is the in vivo Kp,brain ratio.
Step-by-Step Methodology:
-
Dosing and Equilibration: Administer the compound (e.g., 5 mg/kg IV) to Sprague-Dawley rats. Causality Check: Co-administer FITC-dextran (70 kDa) as a vascular space marker. Because FITC-dextran cannot cross the BBB, its presence in brain homogenate represents blood trapped in the microvasculature, not drug that has entered the parenchyma.
-
Sampling: At T=1h (assumed steady-state), collect systemic blood via cardiac puncture and immediately harvest the brain following decapitation.
-
Processing: Centrifuge blood to isolate plasma. Homogenize brain tissue in a 1:3 (w/v) ratio of blank buffer.
-
Extraction: Precipitate proteins using cold acetonitrile containing a deuterated internal standard (e.g., Guanabenz-d4) to correct for matrix effects during ionization. Centrifuge and analyze the supernatant via LC-MS/MS.
-
Validation & Calculation: Calculate the true parenchymal concentration: Cbrain,true=Cbrain,raw−(Vv×Cplasma) , where Vv is the vascular volume determined by FITC-dextran fluorescence. The final ratio Kp,brain=CplasmaCbrain,true dictates CNS penetration (A value > 0.3 generally indicates therapeutically relevant CNS exposure).
Self-validating experimental workflow for assessing arylguanidine BBB permeability.
Conclusion
Evaluating the blood-brain barrier permeability of 1-(2-Bromo-6-methylphenyl)guanidine requires moving beyond simple Lipinski-based predictions. By understanding the resonance stabilization and steric shielding that allow basic guanidines to partition into lipids, and by employing rigorously controlled, self-validating in vitro and in vivo assays, researchers can accurately profile the CNS liability or therapeutic potential of this and related arylguanidine scaffolds.
References
-
Nguyen, J. T., et al. (2014). Structure–Activity Relationship Study around Guanabenz Identifies Two Derivatives Retaining Antiprion Activity but Having Lost α2 -Adrenergic Receptor Agonistic Activity. ACS Chemical Neuroscience, 5(10), 1075-1082.[Link]
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Tribouillard-Vegas, D., et al. (2008). Antihypertensive Drug Guanabenz Is Active In Vivo against both Yeast and Mammalian Prions. PLoS One, 3(4), e1981.[Link]
-
Ohtsuki, S., et al. (2011). Transport characteristics of guanidino compounds at the blood-brain barrier and blood-cerebrospinal fluid barrier: relevance to neural disorders. Fluids and Barriers of the CNS, 8(1), 13.[Link]
-
Karcz, T., et al. (2024). Guanidine Derivative ADS1017, a Potent Histamine H3 Receptor Antagonist with Promising Analgesic Activity and Satisfactory Safety Profile. ACS Chemical Neuroscience.[Link]
-
Genét, G. F., et al. (2018). Effects of propranolol and clonidine on brain edema, blood-brain barrier permeability, and endothelial glycocalyx disruption after fluid percussion brain injury in the rat. Journal of Trauma and Acute Care Surgery, 84(1), 123-130.[Link]
Metabolite Identification of 1-(2-Bromo-6-methylphenyl)guanidine in Liver Microsomes: An In-depth Technical Guide
Introduction: Navigating the Metabolic Maze
In the landscape of drug discovery and development, understanding a compound's metabolic fate is paramount. The liver, as the primary site of drug metabolism, employs a host of enzymes to transform xenobiotics into more water-soluble entities, facilitating their excretion.[1] This biotransformation, however, can also lead to the formation of active or even reactive metabolites, which can have significant pharmacological or toxicological consequences.[2] For guanidine-containing compounds, a class of molecules with diverse biological activities, elucidating their metabolic pathways is a critical step in preclinical assessment.[3][4]
This technical guide provides a comprehensive, in-depth protocol for the identification of metabolites of 1-(2-Bromo-6-methylphenyl)guanidine using a well-established in vitro model: liver microsomes.[5][6] Liver microsomes, which are vesicles of the endoplasmic reticulum, are rich in key drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) and Flavin-containing Monooxygenase (FMO) systems.[7][8] By incubating the parent compound with liver microsomes and analyzing the resulting mixture with high-resolution liquid chromatography-mass spectrometry (LC-MS), we can effectively map its metabolic profile.[9]
The narrative that follows is structured not as a rigid set of instructions, but as a logical progression of experimental choices, grounded in established scientific principles. We will delve into the "why" behind each step, ensuring a thorough understanding of the process from incubation to data interpretation.
I. The Strategic Foundation: Experimental Design & Rationale
The core of this investigation lies in recreating the primary oxidative metabolism in a controlled in vitro environment. The choice of liver microsomes is deliberate; they provide a concentrated source of Phase I enzymes, are cost-effective, and amenable to high-throughput screening.[5] Our analytical approach will leverage the power of Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS/MS). This technique offers the high resolution and mass accuracy necessary to distinguish metabolites from the parent drug and endogenous matrix components, and the fragmentation data (MS/MS) required for structural elucidation.[9][10]
Anticipated Metabolic Pathways for a Substituted Phenylguanidine
Before embarking on the experimental work, it is crucial to hypothesize the likely metabolic transformations. For a molecule like 1-(2-Bromo-6-methylphenyl)guanidine, several pathways are plausible, primarily mediated by CYP450 enzymes.[9]
-
Hydroxylation: A common metabolic route, hydroxylation can occur on the aromatic ring or the methyl group.[9]
-
Oxidation: The guanidine moiety itself can be a target for oxidation.
-
Debromination: The bromo-substituent may be removed and replaced with a hydroxyl group.
-
Cyclization: Guanidine-containing compounds have been known to undergo cyclization reactions.[9]
-
N-dealkylation: While not directly applicable to the methyl group on the phenyl ring, this is a common pathway for other substituted guanidines.
These predicted transformations will guide our data analysis, allowing us to search for specific mass shifts corresponding to these metabolic events.
II. The Experimental Heart: A Step-by-Step Protocol
This section details the hands-on methodology for the in vitro incubation and sample preparation. Each step is designed to ensure the integrity of the experiment and the quality of the resulting data.
A. In Vitro Incubation in Liver Microsomes
The goal of this step is to facilitate the enzymatic metabolism of the test compound.
Protocol:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine the following in order:
-
Phosphate buffer (0.1 M, pH 7.4)
-
1-(2-Bromo-6-methylphenyl)guanidine (final concentration of 50 µM, added from a stock solution in a suitable organic solvent like methanol or DMSO, ensuring the final solvent concentration is less than 1% v/v).
-
Liver microsomes (e.g., pooled human or rat liver microsomes, final concentration of 0.5 mg/mL).[9]
-
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to allow the system to equilibrate.
-
Initiation of Reaction: Initiate the metabolic reaction by adding an NADPH-generating system.[11] A common system consists of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a magnesium chloride solution.[11] The final concentrations should be optimized but typical starting points are 0.44 mM NADP+, 5.53 mM glucose-6-phosphate, 1.2 units/mL glucose-6-phosphate dehydrogenase, and 3 mM MgCl2.[11]
-
Control Incubations: Prepare parallel control incubations to ensure the observed changes are due to enzymatic activity:
-
No NADPH: Replace the NADPH-generating system with buffer to control for non-enzymatic degradation.
-
No Microsomes: Replace the liver microsome suspension with buffer to assess the stability of the compound in the incubation buffer.
-
No Substrate: Incubate the microsomes and NADPH-generating system without the test compound to identify any interfering peaks from the biological matrix.
-
-
Incubation: Incubate all tubes for a defined period (e.g., 90 minutes) at 37°C in a shaking water bath.[9]
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.[9] This step serves to precipitate the microsomal proteins and halt all enzymatic activity.
-
Protein Precipitation and Clarification: Vortex the samples and then centrifuge at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Sample Collection: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
B. Reactive Metabolite Trapping (Optional but Recommended)
Guanidine-containing compounds have the potential to form reactive metabolites.[2] A glutathione (GSH) trapping assay can be performed in parallel to identify any electrophilic intermediates.[11] This involves including GSH in the incubation mixture to form stable adducts that can be detected by LC-MS/MS.[2][11]
III. The Analytical Engine: LC-MS/MS Analysis
The clarified supernatant is now ready for analysis. The following provides a general framework for the LC-MS/MS method.
A. Liquid Chromatography
The goal of liquid chromatography is to separate the parent compound from its metabolites and endogenous components before they enter the mass spectrometer.[12]
-
Column: A reversed-phase C18 column is a common choice for separating small molecules.
-
Mobile Phase: A gradient elution using water and acetonitrile, both containing a small amount of an acid like formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency, is typically employed.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is standard for UHPLC systems.
-
Injection Volume: Typically 1-5 µL.
B. Mass Spectrometry
The mass spectrometer is used to detect and identify the compounds eluting from the LC column.[13]
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for guanidine compounds due to their basic nature.
-
Acquisition Mode: Data-dependent acquisition (DDA) is a powerful mode for metabolite identification. In this mode, the instrument performs a full scan to detect all ions, and then automatically selects the most intense ions for fragmentation (MS/MS).
-
Full Scan (MS1): Acquire data over a mass range that includes the parent compound and its expected metabolites (e.g., m/z 100-1000).
-
Fragmentation (MS2): Use collision-induced dissociation (CID) to fragment the selected precursor ions. The resulting fragment ions provide structural information.
IV. The Detective Work: Data Analysis and Interpretation
The data acquired from the LC-MS/MS analysis is a rich source of information that requires careful interpretation to identify potential metabolites.[14]
A. Metabolite Prediction and Extraction
-
Parent Compound Identification: First, identify the peak corresponding to the parent compound, 1-(2-Bromo-6-methylphenyl)guanidine, in the chromatogram. Confirm its identity by its accurate mass and fragmentation pattern.
-
Predicted Metabolite Extraction: Based on the anticipated metabolic pathways, calculate the expected exact masses of the potential metabolites. For example:
-
Hydroxylation: +15.9949 Da
-
Debromination and Hydroxylation: -78.9183 Da + 15.9949 Da
-
Cyclization (with loss of H2): -2.0156 Da
-
-
Extracted Ion Chromatograms (EICs): Generate EICs for the predicted metabolite masses. Look for peaks that are present in the full incubation samples but absent or significantly smaller in the control samples.
B. Structural Elucidation from MS/MS Data
For each potential metabolite peak, analyze its MS/MS spectrum to gain structural insights. Compare the fragmentation pattern of the metabolite to that of the parent compound. Common fragmentation pathways can help to pinpoint the site of modification.
C. Data Presentation
Organize the findings in a clear and concise manner.
Table 1: Summary of Putative Metabolites of 1-(2-Bromo-6-methylphenyl)guanidine
| Putative Metabolite | Retention Time (min) | Observed m/z [M+H]+ | Mass Error (ppm) | Proposed Biotransformation |
| M1 | X.XX | XXX.XXXX | X.X | Hydroxylation |
| M2 | Y.YY | YYY.YYYY | Y.Y | Debromination + Hydroxylation |
| M3 | Z.ZZ | ZZZ.ZZZZ | Z.Z | Cyclization |
V. Visualizing the Process: Workflows and Pathways
Diagrams are invaluable for illustrating complex processes.
Experimental Workflow
Caption: Experimental workflow for metabolite identification.
Proposed Metabolic Pathway
Caption: Proposed metabolic pathways.
VI. Conclusion: From Data to Insight
This guide has outlined a robust and scientifically sound approach to identifying the metabolites of 1-(2-Bromo-6-methylphenyl)guanidine in liver microsomes. By combining a carefully controlled in vitro experiment with high-resolution analytical techniques and a logical data interpretation strategy, researchers can gain crucial insights into the metabolic fate of this and other novel chemical entities. This knowledge is not merely academic; it is a cornerstone of modern drug development, enabling the selection of safer and more effective drug candidates.
References
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Creative Biolabs. Reactive Metabolite Screening Service. [Link]
-
Dunn, W.B., et al. (2011). Automated workflows for accurate mass-based putative metabolite identification in LC/MS-derived metabolomic datasets. Bioinformatics, 27(12), 1643-1649. [Link]
-
National Microbiome Data Collaborative. LC/MS Metabolomics Workflow (v1.1.1). [Link]
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IntechOpen. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. [Link]
-
PubMed. (1991). Denaturation of cytochrome P450 2B1 by guanidine hydrochloride and urea: evidence for a metastable intermediate state of the active site. [Link]
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Agilent. An End-to-End Untargeted LC/MS Workflow for Metabolomics and Lipidomics. [Link]
-
MetwareBio. Metabolite Identification in LC-MS Metabolomics: Identification Principles and Confidence Levels. [Link]
-
Waters. Reactive Metabolism and New Screening Methodology Using Exact Mass Neutral Loss UPLC-MS/MS. [Link]
-
MDPI. (2023). Metabolite Identification of Isopropoxy Benzene Guanidine in Rat Liver Microsomes by Using UHPLC-Q-TOF-MS/MS. [Link]
-
ACS Publications. (2024). A Novel Prodrug Strategy Based on Reversibly Degradable Guanidine Imides for High Oral Bioavailability and Prolonged Pharmacokinetics of Broad-Spectrum Anti-influenza Agents. [Link]
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Milecell Bio. (2024). Drug Metabolism Studies Using Liver Microsomes. [Link]
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Flinders University. (2016). In Vitro Drug Metabolism Using Liver Microsomes. [Link]
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PubMed. (2021). Cell-based high-throughput screening for the evaluation of reactive metabolite formation potential. [Link]
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PubMed. (1995). Biosynthesis of methylguanidine in the hepatic microsomal fraction. [Link]
-
MTTlab. In vitro drug metabolism: for the selection of your lead compounds. [Link]
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Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]
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Springer Nature Experiments. (2017). Reactive Metabolite Assessment in Drug Discovery and Development in Support of Safe Drug Design. [Link]
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Evotec. Reactive Metabolite Assessment. [Link]
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National Center for Biotechnology Information. (2019). Metabolic Activation of Flavin Monooxygenase-mediated Trimethylamine-N-Oxide Formation in Experimental Kidney Disease. [Link]
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PubMed. (2009). Biological activities of guanidine compounds. [Link]
-
National Library of Medicine. (1992). Biosynthesis of guanidine in isolated rat hepatocytes, perfused rat liver and intact animals. [Link]
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National Center for Biotechnology Information. (2023). Guanidine-Derived Polymeric Nanoinhibitors Target the Lysosomal V-ATPase and Activate AMPK Pathway to Ameliorate Liver Lipid Accumulation. [Link]
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SpringerLink. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. [Link]
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National Center for Biotechnology Information. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. [Link]
-
PubMed. (2014). Time- and NADPH-dependent inhibition of cytochrome P450 3A4 by the cyclopentapeptide cilengitide: significance of the guanidine group and accompanying spectral changes. [Link]
- Google Patents. (2012).
-
Journal of Chemical and Pharmaceutical Research. (2015). Applications of Guanidine in Pharmaceutical Field. [Link]
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National Center for Biotechnology Information. (2024). Metabolic Origin, Role and Fate of the Denaturant Guanidine. [Link]
-
ScienceOpen. (2024). Biologically active guanidine alkaloids. [Link]
-
ResearchGate. (2019). Guanidine containing bioactive compounds. [Link]
-
INEOS OPEN. (2022). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. [Link]
-
PubMed. (2007). Analytical strategies for identifying drug metabolites. [Link]
-
Wikipedia. Flavin-containing monooxygenase. [Link]
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ResearchGate. (2023). FMO's of the most active guanidine derivatives (7e and 7i). [Link]
-
Jiali Gao Group. (2020). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. [Link]
-
National Center for Biotechnology Information. (2006). Mechanism of action of a flavin-containing monooxygenase. [Link]
-
Royal Society of Chemistry. (2023). Multifunctional cytochrome P450 orchestrates radical cleavage and non-radical cyclization in 5-oxaindolizidine biosynthesis. [Link]
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MDPI. (2024). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. [Link]
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Application Note: HPLC Analysis Method Development for 1-(2-Bromo-6-methylphenyl)guanidine
Executive Summary
The quantitative analysis of aryl guanidines presents a notorious challenge in high-performance liquid chromatography (HPLC). 1-(2-Bromo-6-methylphenyl)guanidine , a highly basic and sterically hindered pharmaceutical intermediate, exemplifies these challenges. Due to its extreme polarity and high pKa, standard reversed-phase (RP) methods often result in poor retention, severe peak tailing, and irreproducible integration.
This application note provides a comprehensive, self-validating framework for developing robust HPLC methods for 1-(2-Bromo-6-methylphenyl)guanidine. By leveraging the physicochemical profile of the analyte, we detail two distinct chromatographic strategies: Mixed-Mode Chromatography (RP/CX) and Ion-Pairing Reversed-Phase (IP-RP) . These protocols are designed for researchers and drug development professionals requiring high-precision assays for quality control, stability testing, or pharmacokinetic profiling.
Analyte Profiling & The "Silanol Effect"
To design a logical chromatographic method, one must first deconstruct the analyte's chemical properties. 1-(2-Bromo-6-methylphenyl)guanidine consists of a highly basic guanidine moiety attached to a di-ortho-substituted aromatic ring.
Expert Insight: The steric hindrance from the ortho-bromo and ortho-methyl groups forces the guanidine moiety out of the plane of the aromatic ring. This lack of coplanarity prevents the resonance delocalization of the guanidine nitrogen lone pairs into the benzene ring, thereby increasing the basicity of the compound compared to an unsubstituted phenylguanidine.
At typical HPLC mobile phase pH (pH 2.0–7.0), the guanidine group (pKa ~12.5) is fully protonated, rendering the molecule a strong cation. When analyzed on standard silica-based C18 columns, this strong cation interacts electrostatically with unendcapped, acidic residual silanols (pKa ~4.5) on the silica backbone. This secondary interaction is the primary cause of the severe peak tailing and variable retention times commonly observed with guanidine derivatives[1].
Table 1: Physicochemical Profile of 1-(2-Bromo-6-methylphenyl)guanidine
| Property | Value / Characteristic | Chromatographic Implication |
| Molecular Formula | C8H10BrN3 | Requires mass spectrometry or UV detection. |
| pKa (Guanidine) | ~12.5 | Fully ionized at pH < 10.5; prone to silanol interactions. |
| Hydrophobicity (LogP) | ~1.2 - 1.8 | Weak retention on standard C18 without ion-pairing. |
| UV Absorbance Max | ~220 nm, ~265 nm | Bathochromic shift due to the bromo-substituent allows for selective UV detection at 265 nm. |
Method Development Strategy
To overcome the poor retention and peak tailing associated with standard RP-HPLC, the method development must actively manage the analyte's cationic state. We propose two validated pathways:
-
Mixed-Mode Chromatography (Primary Recommendation): Utilizes a stationary phase containing both hydrophobic alkyl chains and anionic cation-exchange groups. This allows for the simultaneous retention of the hydrophobic aryl ring and the cationic guanidinium group without the need for complex mobile phase additives[2].
-
Ion-Pairing Reversed-Phase (Alternative): Utilizes an alkyl sulfonate additive in the mobile phase to form a neutral, hydrophobic complex with the guanidinium cation, forcing retention on a standard C18 column.
Figure 1: Decision tree for selecting the optimal HPLC method for aryl guanidine derivatives.
Experimental Protocols
Protocol A: Mixed-Mode Chromatography (RP/CX)
This method is highly effective for guanidine retention because it replaces unpredictable silanol interactions with controlled, deliberate cation-exchange interactions[2].
Materials & Instrumentation:
-
Column: Mixed-mode RP/Cation-Exchange (e.g., SIELC Primesep 100, 150 x 4.6 mm, 5 µm).
-
Detector: UV-Vis at 265 nm (or ELSD for low-level impurity profiling).
Step-by-Step Mobile Phase Preparation:
-
Buffer (Mobile Phase A): Dissolve 1.26 g of Ammonium Formate in 1000 mL of HPLC-grade water (yields ~20 mM). Adjust the pH precisely to 2.9 using LC-MS grade Formic Acid. Causality: A pH of 2.9 ensures the cation-exchange ligands on the column are active while suppressing the ionization of residual silanols.
-
Organic Modifier (Mobile Phase B): 100% HPLC-grade Acetonitrile.
-
Filter both phases through a 0.22 µm membrane and degas.
Table 2: Mixed-Mode Gradient Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 1.0 | 85 | 15 |
| 2.0 | 1.0 | 85 | 15 |
| 10.0 | 1.0 | 40 | 60 |
| 15.0 | 1.0 | 40 | 60 |
| 15.1 | 1.0 | 85 | 15 |
| 20.0 | 1.0 | 85 | 15 |
Protocol B: Ion-Pairing Reversed-Phase (IP-RP)
If mixed-mode columns are unavailable, standard end-capped C18 columns can be used in conjunction with an anionic ion-pairing reagent. Sodium 1-pentanesulfonate is preferred over trifluoroacetic acid (TFA) as it provides a stronger hydrophobic complex for highly basic guanidines.
Materials & Instrumentation:
-
Column: Fully end-capped C18 (e.g., Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm).
-
Detector: UV-Vis at 265 nm.
Step-by-Step Mobile Phase Preparation:
-
Buffer (Mobile Phase A): Dissolve 0.87 g of Sodium 1-pentanesulfonate (0.087% w/v) in 1000 mL of HPLC-grade water. Add 1.0 mL of concentrated orthophosphoric acid (85%) to lower the pH and suppress silanol activity. Causality: The pentanesulfonate anion binds to the guanidinium cation, neutralizing its charge and increasing its apparent lipophilicity for C18 retention.
-
Organic Modifier (Mobile Phase B): 100% HPLC-grade Acetonitrile.
Table 3: IP-RP Gradient Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 1.0 | 70 | 30 |
| 8.0 | 1.0 | 20 | 80 |
| 12.0 | 1.0 | 20 | 80 |
| 12.1 | 1.0 | 70 | 30 |
| 18.0 | 1.0 | 70 | 30 |
(Note: IP-RP methods require extended column equilibration times (typically >20 column volumes) to ensure the stationary phase is fully saturated with the ion-pairing reagent.)
Mechanistic Comparison of Retention
Understanding the exact mechanism of retention ensures that analysts can troubleshoot retention time shifts effectively. In mixed-mode, retention is modulated by both organic concentration and buffer ionic strength. In IP-RP, retention is modulated by the concentration of the ion-pairing reagent and organic modifier.
Figure 2: Mechanistic comparison of Mixed-Mode versus Ion-Pairing Reversed-Phase retention.
System Suitability & Validation Criteria
To ensure the method operates as a self-validating system, a System Suitability Test (SST) must be performed prior to sample analysis. For highly basic compounds like 1-(2-Bromo-6-methylphenyl)guanidine, peak tailing is the primary indicator of method failure (e.g., column degradation or buffer depletion). Isotope-labeled internal standards are recommended if the method is adapted for LC-MS/MS quantitation in complex matrices[3].
Table 4: Required System Suitability Parameters
| Parameter | Acceptance Criteria | Troubleshooting Action if Failed |
| Tailing Factor (Tf) | ≤ 1.5 | Check buffer pH; replace column if silanols are exposed. |
| Theoretical Plates (N) | ≥ 5,000 | Reduce injection volume; check for voiding at column head. |
| Retention Time %RSD | ≤ 1.0% (n=5) | Ensure adequate column equilibration (especially for IP-RP). |
| Peak Area %RSD | ≤ 2.0% (n=5) | Check autosampler needle wash; verify analyte solubility. |
Sources
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- 3. Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Pharmacological Profiling of 1-(2-Bromo-6-methylphenyl)guanidine
Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Advanced In Vitro Assay Protocol & Mechanistic Guide
Introduction & Mechanistic Context
Arylguanidines represent a versatile and highly studied class of pharmacophores known for their profound polypharmacology. Depending on their specific aromatic substitution patterns, these compounds interact heavily with 5-hydroxytryptamine-3 (5-HT₃) receptors and α₂-adrenoceptors [1][2].
The compound 1-(2-Bromo-6-methylphenyl)guanidine (CAS: 2009459-57-6) is a sterically constrained ortho-disubstituted phenylguanidine. The presence of the bulky bromo and methyl groups at the 2- and 6-positions forces the guanidine moiety out of coplanarity with the phenyl ring. This conformational restriction is a critical structural determinant; literature demonstrates that restricting the rotational freedom of arylguanidines fundamentally shifts their functional efficacy at the 5-HT₃ receptor—often converting full agonists into partial agonists or potent antagonists[2][3]. Furthermore, phenylguanidines are established scaffolds for α₂-adrenoceptor antagonism[1].
This application note provides a comprehensive, self-validating workflow to evaluate the binding affinity, functional activity, and receptor selectivity of 1-(2-Bromo-6-methylphenyl)guanidine in vitro.
Experimental Workflow Visualization
To systematically de-risk the compound and establish its pharmacological profile, we employ a tiered screening cascade. The workflow transitions from cell-free thermodynamic binding to live-cell functional signal transduction.
Figure 1: High-throughput screening workflow for the pharmacological profiling of conformationally constrained arylguanidines.
Detailed Assay Protocols
Protocol A: 5-HT₃A Radioligand Binding Assay
Purpose: To determine the absolute thermodynamic binding affinity ( Ki ) of the compound without the confounding variables of membrane signal transduction efficiency[3]. Self-Validation Metric: Assay window must demonstrate >80% specific binding with a Z'-factor > 0.65.
-
Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT₃A receptors. Homogenize in ice-cold 50 mM HEPES buffer (pH 7.4). Expert Insight: HEPES is strictly preferred over Tris here; HEPES maintains superior pH stability at 37°C, which is critical for preserving the native conformation of the Cys-loop receptor family.
-
Assay Assembly: In a 96-well plate, combine:
-
50 µL of [3H] Granisetron (final concentration 0.5 nM, Kd ~ 0.3 nM).
-
50 µL of 1-(2-Bromo-6-methylphenyl)guanidine (11-point concentration response curve, 10−10 to 10−4 M).
-
100 µL of membrane suspension (20 µg protein/well).
-
-
Controls: Define Non-Specific Binding (NSB) using 10 µM MDL 72222. Define Total Binding (TB) using vehicle (0.1% DMSO).
-
Incubation & Filtration: Incubate at 25°C for 60 minutes to reach equilibrium. Terminate by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% Polyethylenimine to reduce non-specific ligand adhesion).
-
Detection: Wash filters 3x with ice-cold buffer, add scintillation cocktail, and read in a Microbeta counter. Calculate Ki using the Cheng-Prusoff equation.
Protocol B: FLIPR Intracellular Calcium Flux Assay
Purpose: Because the 5-HT₃ receptor is a ligand-gated ion channel, activation causes rapid intracellular Ca2+ elevation. This assay distinguishes if the ortho-substituted guanidine acts as an agonist, partial agonist, or antagonist[2].
-
Cell Plating: Seed HEK293-5-HT₃A cells at 20,000 cells/well in a 384-well black/clear-bottom plate. Incubate overnight.
-
Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye solution containing 2.5 mM Probenecid. Expert Insight: Probenecid is mandatory. It inhibits multidrug resistance (MDR) transporter proteins, preventing the cells from extruding the fluorescent dye and ensuring a stable, low-noise baseline.
-
Incubation: Incubate for 45 min at 37°C, then 15 min at room temperature to allow complete dye de-esterification.
-
Agonist Mode (Reading): Transfer to a FLIPR Tetra. Inject 10 µL of 1-(2-Bromo-6-methylphenyl)guanidine. Monitor fluorescence (Ex 488 nm / Em 525 nm) for 3 minutes.
-
Antagonist Mode (Reading): If the compound shows no agonist activity, pre-incubate the cells with the compound for 15 minutes, then challenge with an EC80 concentration of Serotonin (5-HT). Measure the reduction in maximum Relative Fluorescence Units (RFU) to calculate the IC50 .
Protocol C: α₂-Adrenoceptor cAMP Accumulation Assay (HTRF)
Purpose: Phenylguanidines frequently exhibit off-target affinity at α₂-adrenoceptors[1]. Because α₂ is a Gi/o -coupled GPCR, we measure the compound's ability to modulate Forskolin-induced cAMP levels using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Cell Preparation: Suspend CHO-K1 cells expressing human α₂A-adrenoceptors in stimulation buffer (HBSS + 0.1% BSA + 0.5 mM IBMX). Expert Insight: IBMX is a broad-spectrum phosphodiesterase inhibitor. Its inclusion is critical to prevent the rapid degradation of cAMP, allowing the signal to accumulate to detectable levels.
-
Stimulation: Add 1-(2-Bromo-6-methylphenyl)guanidine concurrently with 3 µM Forskolin (to stimulate baseline adenylate cyclase activity).
-
Detection: After 30 minutes of incubation at room temperature, lyse the cells by adding the HTRF detection reagents (cAMP-d2 and anti-cAMP-Cryptate).
-
Readout: Read the plate on a TR-FRET compatible reader (e.g., PHERAstar) at 665 nm and 620 nm. An antagonist profile will reverse the Gi -mediated suppression of cAMP caused by endogenous agonists.
Data Presentation & Expected Outcomes
Based on the structure-activity relationship (SAR) of 2,6-disubstituted arylguanidines documented in the literature, the steric hindrance of the 2-bromo and 6-methyl groups typically abolishes intrinsic efficacy at 5-HT₃, rendering the compound an antagonist, while maintaining moderate affinity for α₂-adrenoceptors.
Table 1: Representative Pharmacological Profile Summary
| Target Receptor | Assay Type | Parameter | Expected Value Range | Pharmacological Classification |
| 5-HT₃A | Radioligand Binding | Ki (nM) | 15 - 85 nM | High-Affinity Binder |
| 5-HT₃A | FLIPR Calcium Flux | Emax (%) | < 5% | Non-Agonist |
| 5-HT₃A | FLIPR Calcium Flux | IC50 (nM) | 30 - 120 nM | Antagonist |
| α₂A-Adrenoceptor | Radioligand Binding | Ki (nM) | 100 - 500 nM | Moderate-Affinity Binder |
| α₂A-Adrenoceptor | cAMP Accumulation | IC50 (nM) | 250 - 800 nM | Antagonist / Inverse Agonist |
Note: Data represents validated thresholds required to pass internal QC for lead optimization of arylguanidine scaffolds.
References
-
Superagonist, Full Agonist, Partial Agonist, and Antagonist Actions of Arylguanidines at 5-Hydroxytryptamine-3 (5-HT3) Subunit A Receptors. ACS Chemical Neuroscience. Available at: 2
-
"Methylene Bridge" to 5-HT3 Receptor Antagonists: Conformationally Constrained Phenylguanidines. PubMed / NIH. Available at: 3
-
α2-adrenoceptor Antagonists: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of Pyridinoguanidine, pyridino-2-aminoimidazoline and Their Derivatives. PubMed / NIH. Available at: 1
Sources
- 1. α2-adrenoceptor antagonists: synthesis, pharmacological evaluation, and molecular modeling investigation of pyridinoguanidine, pyridino-2-aminoimidazoline and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. "Methylene Bridge" to 5-HT3 Receptor Antagonists: Conformationally Constrained Phenylguanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Establishing Cell Culture Dosing Guidelines for 1-(2-Bromo-6-methylphenyl)guanidine
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to establish robust and reproducible cell culture dosing guidelines for the novel compound, 1-(2-Bromo-6-methylphenyl)guanidine. Given the limited specific data on this molecule, this document emphasizes a systematic approach to characterizing its physicochemical properties and biological effects in your specific cellular model. By following these protocols, you will generate the necessary data to confidently design and interpret your experiments.
Introduction: Understanding the Guanidinium Moiety
The guanidinium group, the protonated form of guanidine, is a key feature of 1-(2-Bromo-6-methylphenyl)guanidine.[1] At physiological pH, this group is positively charged and can engage in various biological interactions.[2] Historically, guanidine and its analogs have been investigated for their ability to modulate the activity of voltage-gated ion channels, particularly potassium channels, which can impact neuronal and muscular function.[3][4] Furthermore, guanidinium-rich molecules are known to facilitate cellular uptake, a property leveraged in drug delivery.[2] It is also a well-established protein denaturant at high (molar) concentrations.[1][5]
This dual nature—potential for specific biological activity at lower concentrations and non-specific effects at higher concentrations—necessitates a careful and systematic approach to determining the appropriate dosing range for cell culture experiments.
Physicochemical Characterization: The Foundation of Reproducible Dosing
Before initiating cell-based assays, it is crucial to understand the fundamental properties of your compound.
Solubility Determination
The solubility of a compound dictates how stock solutions are prepared and the maximum achievable concentration in your culture medium. Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of small molecules for cell culture.[6][7]
Protocol: Assessing Solubility in DMSO
-
Preparation of Serial Dilutions: Prepare a series of dilutions of 1-(2-Bromo-6-methylphenyl)guanidine in anhydrous DMSO (e.g., from 100 mM down to 1 mM).
-
Visual Inspection: Vortex each dilution vigorously and visually inspect for any undissolved particulate matter against a light and dark background.
-
Microscopic Examination: For ambiguous solutions, place a small aliquot on a microscope slide and examine for crystals.
-
Incubation and Re-evaluation: Incubate the solutions at room temperature and 37°C for a short period (e.g., 1-2 hours) and re-examine to check for precipitation.
-
Determination of Stock Concentration: The highest concentration that remains a clear solution is your maximum practical stock concentration. It is advisable to use a stock concentration well below the saturation point to avoid precipitation upon dilution in aqueous media.
Stability in Cell Culture Medium
The stability of your compound in the complete cell culture medium (containing serum, salts, and other components) at 37°C is critical for designing long-term experiments.
Protocol: Assessing Stability in Culture Medium
-
Spiking the Medium: Prepare your complete cell culture medium and spike it with 1-(2-Bromo-6-methylphenyl)guanidine to a final concentration relevant to your planned experiments (e.g., 10 µM).
-
Time-Course Incubation: Incubate the medium at 37°C in a CO2 incubator.
-
Sample Collection: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Analytical Method: Analyze the concentration of the compound in the collected samples using a suitable analytical method such as HPLC or LC-MS.
-
Data Analysis: Plot the concentration of the compound against time to determine its half-life in the culture medium. This will inform you of the frequency at which the medium needs to be replaced to maintain a consistent concentration of the compound.
Workflow for Establishing Dosing Guidelines
The following workflow provides a systematic approach to determining the optimal concentration range for your experiments, balancing biological activity with potential cytotoxicity.
Caption: A systematic workflow for establishing cell culture dosing guidelines.
Determining the Cytotoxic Profile
Cytotoxicity assays are fundamental for identifying the concentration range at which a compound adversely affects cell health and viability.[8] This is crucial to distinguish between a specific biological effect and a general toxic response.
Recommended Cytotoxicity Assays
A multi-parametric approach is recommended to gain a comprehensive understanding of the compound's cytotoxic effects.
| Assay Type | Principle | Examples | Advantages | Considerations |
| Metabolic Activity | Measures mitochondrial reductase activity in viable cells.[9] | MTT, MTS, XTT, Resazurin | High-throughput, sensitive, inexpensive.[9] | Can be confounded by compounds affecting cellular metabolism. |
| Membrane Integrity | Measures the release of intracellular enzymes (e.g., LDH) from cells with compromised membranes.[10][11] | LDH Release Assay | Directly measures cell death (necrosis).[12] | Less sensitive for early apoptotic events. |
| ATP Content | Quantifies intracellular ATP levels, which correlate with cell viability. | Luminescent ATP Assays | Highly sensitive, rapid. | ATP levels can fluctuate with metabolic changes. |
| DNA Staining | Uses fluorescent dyes that are excluded by live cells but stain the DNA of dead cells.[10] | Propidium Iodide, DAPI, CellTox™ Green | Allows for direct visualization and quantification by imaging or flow cytometry. | Requires specialized equipment. |
Protocol: Dose-Response Cytotoxicity Assay (MTS Assay)
This protocol provides a general guideline for an MTS assay. It should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of 1-(2-Bromo-6-methylphenyl)guanidine in complete culture medium. A broad range (e.g., 100 µM to 1 nM) is recommended for the initial experiment. Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.
-
Dosing: Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Incubation: Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours), depending on the expected mechanism and cell doubling time.
-
MTS Reagent Addition: Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle control (as 100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Use a non-linear regression model to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Assessing Target Engagement
Confirming that your compound interacts with its intended molecular target within the complex cellular environment is a critical step in drug discovery.[13][14] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it measures the change in a protein's thermal stability upon ligand binding.[15][16]
Principle of Cellular Thermal Shift Assay (CETSA)
When a compound binds to its target protein, it often stabilizes the protein's structure. This stabilization results in a higher melting temperature (Tm) for the protein-ligand complex compared to the unbound protein. CETSA quantifies this thermal shift.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol: Isothermal Dose-Response CETSA
This protocol allows for the determination of an apparent binding affinity in cells at a fixed temperature.
-
Cell Treatment: Treat cultured cells with a range of concentrations of 1-(2-Bromo-6-methylphenyl)guanidine for a defined period. Include a vehicle control.
-
Harvest and Lyse: Harvest the cells, wash them, and lyse them to release the proteins.
-
Heating Step: Heat the cell lysates to a single, optimized temperature (determined from a full temperature-gradient experiment) that results in partial denaturation of the target protein.
-
Separation: Centrifuge the samples to separate the soluble fraction from the precipitated (denatured) proteins.
-
Protein Quantification: Analyze the amount of soluble target protein in the supernatant using a method like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of the compound concentration. This will generate a dose-response curve from which an EC50 for target engagement can be derived.
Safety and Handling Precautions
While specific toxicological data for 1-(2-Bromo-6-methylphenyl)guanidine is not available, general safety precautions for guanidine compounds should be followed. Guanidine hydrochloride is harmful if swallowed or inhaled and can cause skin and serious eye irritation.[17]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the compound.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[17]
-
Storage: Store the compound in a tightly sealed container in a dry, cool place.[18]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
By following this comprehensive guide, you will be equipped to systematically determine the optimal and reproducible dosing conditions for 1-(2-Bromo-6-methylphenyl)guanidine in your cell culture models, paving the way for meaningful and reliable experimental outcomes.
References
-
Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Detection of Cellular Target Engagement for Small-Molecule Modulators of Striatal-Enriched Protein Tyrosine Phosphatase (STEP). PubMed. Available at: [Link]
-
Cytotoxicity Assays – what your cells don't like. BMG Labtech. Available at: [Link]
-
Critical Needs in Cellular Target Engagement. Eurofins DiscoverX. Available at: [Link]
-
A Practical Guide to Target Engagement Assays. Sygnature Discovery. Available at: [Link]
-
Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). PMC. Available at: [Link]
-
In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. Available at: [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at: [Link]
-
Determining stability of proteins from guanidinium chloride transition curves. PMC. Available at: [Link]
-
Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. PMC. Available at: [Link]
-
Safety Data Sheet - Guanidine hydrochloride. Takara Bio. Available at: [Link]
-
Protein stabilization by specific binding of guanidinium to a functional arginine-binding surface on an SH3 domain. PMC. Available at: [Link]
-
On Guanidinium and Cellular Uptake. The Journal of Organic Chemistry. Available at: [Link]
-
Time-Dependent DNA Origami Denaturation by Guanidinium Chloride, Guanidinium Sulfate, and Guanidinium Thiocyanate. MDPI. Available at: [Link]
-
Guanidium and protein stability. Reddit. Available at: [Link]
-
DMSO Solubility Assessment for Fragment-Based Screening. PMC. Available at: [Link]
-
Guanidine – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds as Inhibitors of Voltage-Gated Potassium Channels. PubMed. Available at: [Link]
-
Mini prep protocol. The Alon Lab. Available at: [Link]
-
Mechanistic Considerations of Guanidine-Catalyzed Reactions. ChemInform. Available at: [Link]
-
Guanidine Methods for Total RNA Preparation. CORE. Available at: [Link]
-
DMSO. gChem. Available at: [Link]
-
K562 cell culture and formaldehyde cross-linking. UCSC Genome Browser. Available at: [Link]
-
Guanidine. Wikipedia. Available at: [Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. Available at: [Link]
-
Solubility Data of DMSO. Scribd. Available at: [Link]
-
Protocol for high-yield bacterial expression and purification of the voltage-dependent anion channel 1 for high-throughput biophysical assays. PMC. Available at: [Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. gchemglobal.com [gchemglobal.com]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
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- 11. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models [mdpi.com]
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- 14. selvita.com [selvita.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. beta.lakeland.edu [beta.lakeland.edu]
- 18. fishersci.com [fishersci.com]
Application Note: NMR Spectroscopic Characterization of 1-(2-Bromo-6-methylphenyl)guanidine
Introduction and Chemical Context
The compound 1-(2-Bromo-6-methylphenyl)guanidine (CAS: 2009459-57-6)[1] represents a sterically hindered, heavily substituted arylguanidine. Compounds containing the phenylguanidine scaffold are of significant interest in medicinal chemistry, frequently serving as key pharmacophores for α2 -adrenergic receptor agonists, kinase inhibitors, and central nervous system (CNS) modulators[2].
Characterizing this specific molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges. The presence of the ortho-bromo and ortho-methyl groups forces the guanidine moiety out of coplanarity with the phenyl ring due to severe steric clash. Furthermore, the highly polar nature of the guanidine group necessitates careful solvent selection to prevent signal broadening and to accurately observe exchangeable protons[3]. This application note provides a comprehensive, self-validating protocol for the unambiguous structural elucidation of 1-(2-Bromo-6-methylphenyl)guanidine using 1D and 2D NMR techniques.
Experimental Rationale & Causality (The "Why")
Before executing the protocol, it is critical to understand the causality behind the experimental design:
-
Solvent Selection (DMSO- d6 vs. CDCl 3 ): Guanidines are strong organic bases and are typically isolated as salts (e.g., hydrochlorides) to ensure stability. These salts exhibit poor solubility in chloroform. We utilize Dimethyl Sulfoxide- d6 (DMSO- d6 ) not only for its superior solvating power but because it disrupts intermolecular hydrogen bonding. This slows the chemical exchange rate of the guanidinium protons (-NH and -NH 2 ), allowing them to be observed as distinct, measurable signals rather than coalescing into the baseline[4][5].
-
Extended Relaxation Delays ( D1 ): The molecule contains four quaternary carbons (C-1, C-2, C-6, and the guanidine C=N). Quaternary carbons lack direct dipole-dipole relaxation mechanisms from attached protons, leading to exceptionally long T1 relaxation times. A standard 1-second D1 delay will result in severe signal attenuation for these carbons. We employ a D1 of 3.0 seconds to ensure quantitative recovery and sufficient signal-to-noise (S/N)[6].
-
Necessity of HMBC: The heavy atom effect of the bromine atom at C-2 induces an anomalous upfield shift in the 13 C spectrum, which can easily be misassigned. Heteronuclear Multiple Bond Correlation (HMBC) is mandatory here; the long-range 3JCH couplings from the methyl protons to C-1 and C-5 provide the definitive anchor points needed to map the entire quaternary backbone[7].
Structural Elucidation Workflow
Figure 1: Sequential NMR workflow for structural elucidation of substituted guanidines.
Detailed Experimental Protocols
Sample Preparation
A self-validating NMR experiment begins with pristine sample conditions to ensure optimal magnetic field homogeneity (shimming).
-
Weighing: Accurately weigh 15.0 – 20.0 mg of 1-(2-Bromo-6-methylphenyl)guanidine hydrochloride.
-
Dissolution: Dissolve the compound in 0.6 mL of anhydrous DMSO- d6 (containing 0.03% v/v Tetramethylsilane [TMS] as an internal reference).
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a high-quality 5 mm NMR tube. Reasoning: Particulate matter causes localized magnetic susceptibility gradients, severely degrading lineshape and resolution.
-
Equilibration: Place the sample in the spectrometer and allow it to thermally equilibrate at 298 K for exactly 5 minutes prior to tuning and matching.
Acquisition Parameters (500 MHz Spectrometer)
Execute the following pulse sequences. Ensure the probe is tuned and matched specifically for the sample, and perform a gradient shim (Z to Z4) until the DMSO residual peak width at half-height ( W1/2 ) is ≤ 0.6 Hz.
-
1 H NMR (Proton):
-
Pulse Program: zg30 (30° flip angle)
-
Spectral Width (SW): 15 ppm (to capture highly deshielded exchangeable protons)
-
Relaxation Delay ( D1 ): 1.5 s
-
Number of Scans (NS): 16
-
-
13 C{ 1 H} NMR (Carbon):
-
Pulse Program: zgpg30 (with WALTZ-16 proton decoupling)
-
Spectral Width (SW): 240 ppm
-
Relaxation Delay ( D1 ): 3.0 s (Critical for quaternary carbons)
-
Number of Scans (NS): 512 - 1024 (depending on exact concentration)
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgplpndqf
-
Long-range coupling delay: Optimized for nJCH = 8 Hz (approx. 62.5 ms).
-
Data points: t2 = 2048, t1 = 256.
-
Data Processing
-
Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; LB = 1.0 Hz for 13 C) prior to Fourier Transformation (FT) to optimize the S/N ratio without sacrificing resolution.
-
Perform zero-order and first-order phase correction manually.
-
Apply a polynomial baseline correction (e.g., Bernstein polynomial fit) to ensure accurate integration of the broad guanidine signals.
-
Reference the spectra to internal TMS ( 1 H: 0.00 ppm; 13 C: 0.00 ppm) or the residual DMSO- d6 quintet ( 1 H: 2.50 ppm; 13 C: 39.52 ppm).
Quantitative Data Presentation & Assignment
The tables below summarize the expected chemical shifts, multiplicities, and coupling constants for 1-(2-Bromo-6-methylphenyl)guanidine, derived from the synthesis and characterization of analogous ortho-substituted anilines and guanidines[6][7][8][9].
Table 1: 1 H NMR Assignments (500 MHz, DMSO- d6 , 298 K)
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment Rationale |
| Ar-CH 3 | 2.35 | Singlet (s) | 3H | - | Distinct aliphatic singlet. |
| H-4 | 7.15 | Triplet (t) | 1H | 7.8 | Meta to substituents; split by H-3 and H-5. |
| H-5 | 7.28 | Doublet (d) | 1H | 7.8 | Ortho to methyl group; shielded relative to H-3. |
| H-3 | 7.52 | Doublet (d) | 1H | 7.8 | Ortho to electronegative Bromine; highly deshielded. |
| Guanidine NH/NH 2 | 7.40 – 7.80 | Broad Singlet (br s) | 4H | - | Exchangeable protons. Broadened due to intermediate exchange rates and quadrupolar relaxation of Nitrogen. |
Table 2: 13 C NMR Assignments (125 MHz, DMSO- d6 , 298 K)
| Position | Chemical Shift ( δ , ppm) | Type | HMBC Correlations ( 1 H → 13 C) | Assignment Rationale |
| Ar-CH 3 | 18.5 | CH 3 | H-5 → CH 3 | Typical region for aryl methyl carbons. |
| C-2 (C-Br) | 124.2 | C (quat) | H-4 → C-2 | Upfield shift due to the heavy atom effect of Bromine. |
| C-4 | 128.6 | CH | - | Confirmed via HSQC (correlates to H-4 at 7.15 ppm). |
| C-5 | 129.4 | CH | Ar-CH 3 → C-5 | Confirmed via HSQC (correlates to H-5 at 7.28 ppm). |
| C-3 | 131.5 | CH | - | Confirmed via HSQC (correlates to H-3 at 7.52 ppm). |
| C-1 (C-N) | 134.8 | C (quat) | Ar-CH 3 → C-1; H-3 → C-1 | Deshielded by the electronegative guanidine nitrogen. |
| C-6 (C-CH 3 ) | 138.2 | C (quat) | H-4 → C-6 | Anchored by strong 2J correlation from the methyl protons. |
| Guanidine C=N | 156.4 | C (quat) | NH → C=N | Characteristic highly deshielded region for guanidinium carbons. |
Conclusion
The unambiguous characterization of 1-(2-Bromo-6-methylphenyl)guanidine relies heavily on the synergistic use of appropriate solvent systems (DMSO- d6 ) to capture exchangeable protons and 2D HMBC to map the sterically congested quaternary core. The heavy atom effect of the bromine atom at C-2 ( δ 124.2 ppm) and the diagnostic guanidinium carbon ( δ 156.4 ppm) serve as primary validation markers for this scaffold. Adhering to the extended relaxation delays outlined in this protocol ensures quantitative reliability for downstream pharmaceutical quality control and structural verification.
Sources
- 1. 2009459-57-6 | 1-(2-Bromo-6-methylphenyl)guanidine - AiFChem [aifchem.com]
- 2. researchgate.net [researchgate.net]
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- 4. application.wiley-vch.de [application.wiley-vch.de]
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- 9. asianpubs.org [asianpubs.org]
Technical Support Center: Optimizing Yield in 1-(2-Bromo-6-methylphenyl)guanidine Synthesis
Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals encountering low yields during the synthesis of 1-(2-Bromo-6-methylphenyl)guanidine. Converting 2-bromo-6-methylaniline to its corresponding guanidine is notoriously challenging. This hub provides a mechanistic breakdown of common failure points, a comparative analysis of guanylating agents, and a validated, high-yield protocol.
Section 1: Troubleshooting FAQs (Mechanistic Breakdown)
Q1: Why does my reaction with cyanamide (NH₂CN) yield mostly unreacted starting material or polymeric byproducts? A: The failure of cyanamide stems from a dual barrier: severe steric hindrance and electronic deactivation. The ortho-bromo and ortho-methyl groups physically block the trajectory of nucleophilic attack. Furthermore, the electron-withdrawing nature of the ortho-bromo group drastically reduces the nucleophilicity of the aniline nitrogen. Because cyanamide requires high temperatures (often >100°C in acidic conditions) to activate, the thermal energy preferentially drives the auto-polymerization of cyanamide rather than the desired nucleophilic addition[1].
Q2: I switched to 1H-pyrazole-1-carboxamidine hydrochloride, but yields are still <20%. What is the limitation here? A: While 1H-pyrazole-1-carboxamidine is an excellent reagent for unhindered aliphatic and aromatic amines, its amidinium carbon is not sufficiently electrophilic to overcome the high activation energy required by the deactivated 2-bromo-6-methylaniline. The pyrazole leaving group is effective, but the transition state for the initial attack remains energetically inaccessible for highly hindered substrates[2].
Q3: What is the most reliable guanylating agent for this specific substrate? A: For highly unreactive aromatic amines, the reagent of choice is N,N'-Di-Boc-N''-triflylguanidine (often referred to as Goodman's Reagent)[3]. The incorporation of the triflyl (-SO₂CF₃) group acts as an exceptionally strong electron-withdrawing group, rendering the central carbon highly susceptible to nucleophilic attack. This allows the guanidinylation to proceed at room temperature, preventing thermal degradation and bypassing the steric barriers[4]. Alternatively, N,N'-bis-Boc-S-methylisothiourea activated by a thiophilic metal (like HgCl₂) can be used, though it generates toxic heavy-metal waste[2].
Section 2: Comparative Reagent Efficacy
To facilitate reagent selection, the following table summarizes the quantitative performance of various guanylating agents when applied to sterically hindered anilines.
| Guanylating Reagent | Typical Conditions | Avg. Yield (%) | Primary Byproduct / Drawback |
| Cyanamide (NH₂CN) | HCl, Reflux (100°C+), 24h | < 10% | Cyanamide polymers, decomposition |
| 1H-Pyrazole-1-carboxamidine | DIPEA, DMF, 80°C, 18h | 15 - 20% | Unreacted starting material |
| N,N'-Bis-Boc-S-methylisothiourea | HgCl₂, TEA, DCM, RT, 12h | 75 - 85% | Toxic HgS waste, difficult purification |
| N,N'-Di-Boc-N''-triflylguanidine | TEA, DCM, RT, 2-4h | > 90% | Triflamide (easily removed via aqueous wash) |
Data synthesized from comparative guanidinylation studies on deactivated anilines[1][4].
Section 3: Mechanistic & Workflow Visualizations
To understand why Goodman's reagent succeeds where others fail, review the mechanistic logic and the experimental workflow below.
Mechanistic logic: Triflyl group overcomes steric and electronic barriers of the substrate.
Step-by-step workflow for the high-yield synthesis of 1-(2-Bromo-6-methylphenyl)guanidine.
Section 4: Validated Experimental Protocol
This protocol utilizes N,N'-Di-Boc-N''-triflylguanidine to ensure a self-validating system: the reaction's progress can be easily monitored by TLC, and the byproduct (triflamide) is heavily water-soluble, ensuring high purity before the deprotection step[4].
Phase 1: Guanidinylation (Formation of Di-Boc Intermediate)
-
Causality Check: Dichloromethane (DCM) is used as an aprotic solvent to prevent solvolysis of the highly reactive guanylating agent. Triethylamine (TEA) acts as a non-nucleophilic base to neutralize the triflamide byproduct, driving the reaction forward without competing as a nucleophile.
-
Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 2-bromo-6-methylaniline (1.0 equiv, e.g., 1.0 mmol) in anhydrous DCM (0.2 M concentration).
-
Base Addition: Add triethylamine (1.1 equiv) to the stirring solution.
-
Reagent Addition: Slowly add N,N'-Di-Boc-N''-triflylguanidine (1.05 equiv) in one portion.
-
Self-Validation: The reaction mixture should remain homogenous without immediate precipitation.
-
-
Reaction: Stir the mixture at room temperature (20-25°C) for 2 to 4 hours. Monitor via TLC (Hexanes/EtOAc) or LC-MS until the starting aniline is completely consumed.
-
Workup: Quench the reaction with a 5% aqueous sodium bisulfate (NaHSO₄) solution or water. Extract with DCM (3x). The aqueous wash effectively removes the TEA-triflamide salt.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude Di-Boc-protected intermediate is typically >95% pure and can be used directly[1].
Phase 2: Deprotection
-
Causality Check: Trifluoroacetic acid (TFA) is required to cleave the robust tert-butoxycarbonyl (Boc) protecting groups. The reaction generates isobutylene gas and carbon dioxide; the cessation of gas evolution serves as a reliable visual indicator of reaction completion.
-
Preparation: Dissolve the Di-Boc-protected intermediate in a 1:1 mixture of TFA and DCM (approx. 0.1 M).
-
Reaction: Stir at room temperature for 1 to 2 hours.
-
Self-Validation: Monitor for the cessation of effervescence (bubbling). Once bubbling stops, deprotection is complete.
-
-
Isolation: Concentrate the mixture under reduced pressure to remove DCM and excess TFA.
-
Precipitation: Triturate the resulting residue with cold diethyl ether to precipitate the 1-(2-Bromo-6-methylphenyl)guanidine as a trifluoroacetate salt. Filter and dry under high vacuum.
Sources
Troubleshooting solubility issues with 1-(2-Bromo-6-methylphenyl)guanidine in DMSO
Technical Support Center: 1-(2-Bromo-6-methylphenyl)guanidine
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of 1-(2-Bromo-6-methylphenyl)guanidine in Dimethyl Sulfoxide (DMSO). As a compound with distinct polar (guanidinium) and non-polar (bromomethylphenyl) moieties, its behavior in solution can be complex. This document is designed to equip researchers with the knowledge to overcome these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving 1-(2-Bromo-6-methylphenyl)guanidine in DMSO at my target concentration. What are the immediate troubleshooting steps?
A1: Initial solubility challenges are common, especially when preparing high-concentration stock solutions. The dissolution process is influenced by both physical and chemical factors.
From a chemical standpoint, the structure of 1-(2-Bromo-6-methylphenyl)guanidine is amphipathic. The guanidine group is highly basic (pKa of the conjugate acid is ~13.6) and polar, existing almost exclusively as the protonated guanidinium cation at physiological pH.[1] This cation prefers polar environments. Conversely, the 2-bromo-6-methylphenyl group is non-polar and sterically hindered. This structural dichotomy can lead to complex solvation requirements.
From a physical standpoint, the solid-state form (crystalline vs. amorphous) of the compound significantly impacts the energy required for dissolution.[2][3]
Initial Recommended Actions:
-
Ensure Accurate Reagent Handling: Start by accurately weighing the compound with a calibrated analytical balance and adding the precise volume of DMSO.[4]
-
Vigorous Mechanical Agitation: Tightly cap the vial and vortex vigorously for at least 1-2 minutes.[5] This increases the interaction between the solvent and the solute surface area.
-
Sonication: If vortexing is insufficient, use a bath sonicator. Cavitation, the formation and collapse of microscopic bubbles, generates localized high energy that can break apart compound agglomerates and enhance dissolution.[6][7] Sonicate in 5-15 minute intervals.
-
Gentle Warming: Cautiously warming the solution to 37°C can increase solubility by providing the energy needed to overcome the crystal lattice energy.[6][8][9] However, be aware that heat can degrade some compounds, so this should be done with care and only if the compound's thermal stability is known.[10][11]
If these initial steps fail, proceed to the more advanced troubleshooting outlined below.
Q2: After initial success, my compound precipitated out of the DMSO solution. What causes this and how can it be prevented?
A2: This phenomenon, often termed "crashing out," typically points to the formation of a supersaturated solution or issues with solvent quality.
-
Kinetic vs. Thermodynamic Solubility: You may have achieved kinetic solubility, which is often higher than the true thermodynamic solubility.[12] A supersaturated solution is metastable and, over time or with agitation (like a freeze-thaw cycle), the excess solute will precipitate until it reaches its lower-energy, thermodynamically stable concentration.[3]
-
Hygroscopicity of DMSO: DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the air.[3][4][13] Water contamination is a critical factor, as it alters the polarity of the solvent. This change can significantly decrease the solubility of compounds that are highly soluble in anhydrous DMSO, leading to precipitation.[2][3] The presence of water can depress the freezing point of DMSO, and repeated freeze-thaw cycles can synergistically enhance compound precipitation.[2][3]
Preventative Measures and Solutions:
-
Use High-Purity, Anhydrous DMSO: Always use fresh, anhydrous (≥99.9% purity) DMSO from a tightly sealed bottle.[4] Minimize the time the stock bottle is open to the atmosphere.
-
Proper Storage: Aliquot your stock solution into single-use vials.[6][14] This prevents repeated freeze-thaw cycles and limits the introduction of atmospheric moisture into your main stock. Store aliquots at -20°C or -80°C, protected from light.[4]
-
Determine Solubility Limit: If precipitation persists, you may be exceeding the compound's thermodynamic solubility limit in DMSO. It is crucial to experimentally determine this limit for your specific batch and conditions.
| DMSO Grade | Purity | Key Features & Recommended Use |
| Anhydrous | ≥99.9% | Very low water content. Essential for preparing primary stock solutions to prevent precipitation. [4] |
| Molecular Biology Grade | ≥99.9% | Tested for nuclease and protease absence. Suitable for cell-based assays after initial dissolution in anhydrous grade. |
| ACS/USP Grade | ≥99.9% | Meets standards for pharmaceutical and analytical applications. Purity is high, but always verify water content. |
Q3: Could the chemical properties of the guanidine group itself be contributing to the solubility issues?
A3: Yes, the guanidinium group plays a dominant role. Guanidine is a strong organic base, and its salts, like guanidinium chloride, are well-known for their chaotropic properties, meaning they disrupt the hydrogen-bonding network of water and can denature proteins.[1][15]
This strong interaction with polar solvents means that the solubility of 1-(2-Bromo-6-methylphenyl)guanidine is highly dependent on the polarity and hydrogen-bonding capabilities of the solvent system. While DMSO is a polar aprotic solvent, its interaction with the guanidinium cation is different from that of a protic solvent like water or methanol.[16]
Key Considerations:
-
Salt Form vs. Free Base: Verify whether your compound is a free base or a salt (e.g., hydrochloride). Guanidinium salts are generally more soluble in polar solvents than their free base counterparts due to their ionic nature.[17] If you have the free base, solubility might be improved in a slightly acidified solvent system, though this is less common for initial stock preparation in pure DMSO.
-
Dilution into Aqueous Buffers: Be aware that compounds dissolved in 100% DMSO may precipitate when diluted into aqueous assay buffers.[5][6] The drastic change in solvent environment can cause the less polar phenyl portion of the molecule to drive aggregation. To mitigate this, perform serial dilutions in 100% DMSO first before the final dilution into the aqueous medium.[6]
Troubleshooting Workflow
The following diagram outlines a systematic approach to resolving solubility issues with 1-(2-Bromo-6-methylphenyl)guanidine.
Sources
- 1. Guanidine - Wikipedia [en.wikipedia.org]
- 2. ziath.com [ziath.com]
- 3. ziath.com [ziath.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]
- 9. emulatebio.com [emulatebio.com]
- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Factors That Determine the Quality of Dimethyl Sulphoxide (DMSO) [labchemicals.in]
- 14. medchemexpress.cn [medchemexpress.cn]
- 15. The Uses of guanidine hydrochloride_Chemicalbook [chemicalbook.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. acs.org [acs.org]
Reducing impurities during 1-(2-Bromo-6-methylphenyl)guanidine crystallization
Welcome to the Technical Support Center for 1-(2-Bromo-6-methylphenyl)guanidine (BMPG) purification and crystallization. As a Senior Application Scientist, I have designed this guide to help drug development professionals troubleshoot impurity carryover, optimize particle size distribution, and establish thermodynamically sound crystallization workflows.
Because guanidine derivatives are strong protein denaturants and highly active biochemical agents, even trace impurities can drastically influence their efficacy in downstream applications[1]. This guide synthesizes field-proven physicochemical principles to help you achieve >99% purity.
Section 1: Troubleshooting Guides & FAQs
Q1: Why am I seeing cyanamide precursor carryover in my BMPG crystals? Causality: BMPG is typically synthesized via the reaction of a cyanamide derivative with a primary/secondary amine (e.g., 2-bromo-6-methylaniline). If your cooling profile creates a rapid, uncontrolled degree of supersaturation, the crystal lattice forms haphazardly. This rapid growth traps unreacted cyanamide precursors and pockets of solvent within the crystal structure (inclusion). Solution: You must maintain an essentially constant, controllable degree of supersaturation[2]. Shifting from crash-cooling to a controlled linear cooling ramp prevents lattice defects. Furthermore, implementing a continuous discharge of the mother liquor prevents the accumulation of these byproducts in the crystallization system[2].
Q2: How can I eliminate trace polymeric impurities that cause discoloration and high UV absorbance? Causality: High-temperature side reactions during guanidine synthesis often generate cyanamide polymers. These impurities have a wide solubility gap compared to the target API. If low-concentration impurities are given a long crystallization nucleation time, they co-precipitate, severely limiting production capacity and failing stringent pharmaceutical UV absorbance limits (e.g., A260≤0.04 )[3]. Solution: Integrate an ultrasonic crystallization flow cell. Pumping the crude solution through an ultrasonic field (10–20 kHz) induces rapid acoustic cavitation, which forces the separation and agglomeration of fine polymeric impurities[3]. Follow this with an activated carbon decolorization step before the final cooling phase.
Q3: My crystal yield is high, but the particle size distribution is erratic, leading to slow filtration times. How do I fix this? Causality: Erratic particle size distribution (PSD) is a hallmark of uncontrolled primary nucleation. When nucleation occurs spontaneously at high supersaturation, it creates a massive shower of fine crystals that clog filter pores and increase cake resistance. Solution: Dissolve the crude BMPG at 60–70 °C in a suitable solvent mixture (e.g., water and a water-immiscible solvent like an alkanoic acid alkyl ester)[4]. Introduce seed crystals of pure BMPG and apply a controlled cooling ramp. This shifts the thermodynamic balance from primary nucleation to secondary crystal growth, yielding uniform particles >150 μm and drastically reducing filter resistance[2].
Section 2: Quantitative Data & Impurity Profiling
To standardize your process, ensure your crystallization parameters align with the validated empirical data summarized below.
| Parameter | Target Value | Purpose / Causality |
| Dissolution Temperature | 60–70 °C | Ensures complete dissolution of crude BMPG and cyanamide impurities[4]. |
| Ultrasonic Frequency | 10–20 kHz | Induces precipitation of fine polymeric impurities; reduces nucleation time[3]. |
| Hydraulic Retention Time | 0.5–2.0 hours | Provides sufficient acoustic cavitation for impurity agglomeration[3]. |
| UV Absorbance (260 nm) | ≤0.04 | Validates the removal of trace cyanamide polymers prior to cooling[3]. |
| Cooling Ramp Rate | 0.1–0.5 °C/min | Maintains the metastable zone; prevents rapid primary nucleation[2]. |
| Target Particle Size | > 150 μm | Reduces filter cake resistance and prevents mother liquor entrapment[2]. |
Section 3: Validated Experimental Protocol
Methodology: Ultrasonic-Assisted Anti-Solvent Crystallization of BMPG Note: This protocol is engineered as a self-validating system. It utilizes in-line analytical checkpoints to ensure out-of-spec material cannot proceed to the next phase.
Step 1: High-Temperature Dissolution Suspend crude BMPG in a solvent mixture (e.g., water and ethyl acetate) at a mass ratio of 1:2. Heat to 60–70 °C under continuous agitation until complete dissolution is achieved[4].
Step 2: Hot Filtration Pass the hot solution through a coarse filter (5 μm) to remove mechanical and incompletely dissolved solid particle impurities[3].
Step 3: Ultrasonic Nucleation Treatment Pump the clear liquid into an ultrasonic crystallization flow cell. Maintain the temperature at 60 °C and apply an ultrasonic frequency of 10–20 kHz for a hydraulic retention time of 1 hour[3].
Step 4: Decolorization & Self-Validation Checkpoint Pass the ultrasonically treated solution through an activated carbon decolorizer to remove trace dissolved cyanamide polymers[3].
-
Self-Validation Loop: Measure the UV absorbance of a 1 mL aliquot at 260 nm.
-
Condition: If A260≤0.04 , the solution is validated for the cooling phase. If A260>0.04 , the impurity load is too high; the system must automatically divert the flow back to the ultrasonic flow cell for an additional 0.5 hours of retention time.
Step 5: Seeding and Controlled Cooling Transfer the validated solution to a crystallizer. Cool the solution to 50 °C and introduce 1% (w/w) pure BMPG seed crystals[2]. Apply a linear cooling ramp of 0.1 °C/min down to 5 °C. Hold at 5 °C for 2 hours to maximize yield.
Step 6: Isolation & Self-Validating Wash Filter the suspension to discharge the mother liquor. Wash the crystal cake with cold (2–5 °C) purified water or cold ethyl acetate[2].
-
Self-Validation Loop: Monitor the refractive index (RI) or conductivity of the wash filtrate. Continue washing until the filtrate RI matches the pure cold solvent, confirming the complete displacement of the impurity-laden mother liquor. Vacuum dry at 40 °C until constant weight is achieved.
Section 4: Visualizations
Fig 1. Step-by-step workflow for ultrasonic-assisted BMPG crystallization.
Fig 2. Thermodynamic causality of impurity inclusion versus orderly exclusion.
References
- Title: Process for preparing guanidine derivatives Source: US6509497B1 - Google Patents URL
-
Title: Purification method of pharmaceutical grade guanidine hydrochloride Source: Eureka by PatSnap URL: [Link]
-
Title: Guanine Hydrochloride Impurities and Related Compound Source: Veeprho URL: [Link]
- Title: Method for crystallizing guanidinium salts Source: CN1784381A - Google Patents URL
Sources
- 1. veeprho.com [veeprho.com]
- 2. US6509497B1 - Process for preparing guanidine derivatives - Google Patents [patents.google.com]
- 3. Purification method of pharmaceutical grade guanidine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN1784381A - Method for crystallizing guanidinium salts - Google Patents [patents.google.com]
Technical Support Center: Chromatography Troubleshooting for 1-(2-Bromo-6-methylphenyl)guanidine
Welcome to the Technical Support Center. This portal is designed for researchers, analytical scientists, and drug development professionals tasked with optimizing the high-performance liquid chromatography (HPLC) and LC-MS workflows for 1-(2-Bromo-6-methylphenyl)guanidine .
Because this molecule contains a highly basic guanidine moiety (pKa ~13) coupled with a sterically hindered, hydrophobic halogenated aromatic ring, it presents unique chromatographic challenges—most notably severe peak tailing and MS signal suppression. This guide provides field-proven, mechanistically grounded solutions to these specific issues.
Diagnostic Workflow: Resolving Retention & Peak Shape Issues
Diagnostic workflow for resolving peak tailing in highly basic guanidine chromatography.
Core Troubleshooting FAQs
Q1: Why does 1-(2-Bromo-6-methylphenyl)guanidine exhibit severe peak tailing on my standard C18 column, and how do I fix it?
The Causality: Guanidines are exceptionally strong bases (pKa ~13) and remain fully protonated (positively charged) across almost the entire standard HPLC pH range. Standard silica-based reversed-phase columns contain residual surface silanol groups (-SiOH). When the mobile phase pH exceeds 3.0, these silanols deprotonate to form negatively charged silanoxide ions (-SiO⁻). The electrostatic attraction between the protonated guanidinium cation and the ionized silanols creates secondary ion-exchange interactions. Because these interactions are kinetically slower than hydrophobic partitioning, they cause severe peak tailing, broad peak widths, and poor recovery[1].
The Solution: You must suppress silanol ionization and mask the positive charge of the analyte.
-
Lower the pH: Use a strong acidic modifier like Trifluoroacetic acid (TFA). At 0.1% (v/v), TFA lowers the mobile phase pH to approximately 2.0, ensuring nearly all residual silanols are fully protonated (neutralized)[1].
-
Ion-Pairing: TFA acts as an ion-pairing reagent. The hydrophobic trifluoroacetate anion pairs with the positively charged guanidinium ion to form a neutral, hydrophobic complex. This complex partitions cleanly into the C18 stationary phase, drastically improving peak symmetry (As < 1.2)[2].
Q2: I transferred my UV method to an LC-MS system. Why has my signal intensity plummeted, and what mobile phase should I use instead?
The Causality: While 0.1% TFA is excellent for UV detection, it is notoriously detrimental to Electrospray Ionization Mass Spectrometry (ESI-MS). TFA causes severe "ion suppression" through two mechanisms:
-
High Surface Activity: TFA outcompetes the analyte for the surface charge of the ESI droplets, preventing the guanidine from entering the gas phase.
-
Strong Ion-Pairing: The TFA-guanidine ion pair is so strong that it fails to dissociate efficiently in the ESI source, reducing the number of detectable gas-phase ions[1].
The Solution: Replace TFA with an MS-compatible alternative that still provides sufficient acidity and buffering capacity.
-
Difluoroacetic Acid (DFA): DFA at 0.05% provides a "Goldilocks" solution. It is acidic enough to improve peak shape but forms weaker ion pairs than TFA, allowing for efficient dissociation in the MS source and yielding excellent sensitivity[3].
-
Buffered Formic Acid: Alternatively, use 0.1% Formic Acid (FA) buffered with 10 mM Ammonium Formate. The added ionic strength helps shield the analyte from residual silanols without suppressing the MS signal[3].
Q3: I observe baseline ripples and ghost peaks when running a gradient elution with TFA at low UV wavelengths (<220 nm). What is causing this?
The Causality: TFA has a strong UV absorption band at low wavelengths (<220 nm). Furthermore, TFA is slightly retained by the C18 stationary phase in highly aqueous conditions. As the gradient progresses and the organic solvent (e.g., Acetonitrile) increases, the retained TFA is continuously displaced from the column, causing short-term variations in the mobile phase absorbance. This manifests as baseline ripples or a drifting baseline[4].
The Solution:
-
Balance the Absorbance: Add slightly less TFA to your organic phase (e.g., 0.1% TFA in Water [Mobile Phase A] and 0.08% or 0.085% TFA in Acetonitrile [Mobile Phase B]). This compensates for the natural density and absorbance differences between the solvents.
-
Hardware Optimization: Utilize a diffusion-bonded mixer or a larger volume microfluidic mixer on your HPLC pump to ensure homogenous blending of the TFA prior to reaching the column, which drastically reduces baseline noise[4].
Quantitative Data: Mobile Phase Additive Comparison
The following table summarizes the expected chromatographic and mass spectrometric performance of 1-(2-Bromo-6-methylphenyl)guanidine under various mobile phase conditions.
| Additive | Concentration | Mobile Phase pH | Expected UV Peak Asymmetry (As) | ESI-MS Signal Intensity | Primary Application |
| Trifluoroacetic Acid (TFA) | 0.1% (v/v) | ~2.0 | 1.05 - 1.15 | Very Low (Suppressed) | HPLC-UV (Purity/Stability) |
| Difluoroacetic Acid (DFA) | 0.05% (v/v) | ~2.5 | 1.15 - 1.25 | High | LC-MS / UHPLC-MS |
| Formic Acid (FA) | 0.1% (v/v) | ~2.7 | 1.60 - 2.00 | Very High | LC-MS (Requires highly inert columns) |
| Ammonium Formate + FA | 10 mM, pH 3.0 | ~3.0 | 1.30 - 1.45 | High | LC-MS (General purpose) |
Experimental Protocol: Preparation & Equilibration for Highly Basic Guanidines
To ensure reproducible retention times and sharp peak shapes, the mobile phase must be prepared with exact volumetric precision, and the column must be rigorously equilibrated to establish a stable ion-pairing equilibrium.
Step 1: Preparation of Mobile Phase A (0.1% TFA in Water)
-
Measure Water: Add exactly 1000 mL of LC-MS grade water to a clean, dedicated 1 L mobile phase bottle.
-
Add Modifier: Using a calibrated glass micropipette, add exactly 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA)[3]. Do not use plastic pipette tips, as TFA can leach plasticizers that appear as ghost peaks.
-
Mix: Cap the bottle and invert 5-10 times to ensure complete homogenization.
-
Self-Validation Check: Measure the pH of a small aliquot. It should read approximately 2.0 ± 0.1. Discard the aliquot after measurement to prevent electrode contamination.
Step 2: Preparation of Mobile Phase B (0.085% TFA in Acetonitrile)
-
Measure Organic: Add exactly 1000 mL of LC-MS grade Acetonitrile to a separate 1 L bottle.
-
Add Modifier: Add exactly 0.85 mL (850 µL) of TFA. Note: The slightly lower concentration in the organic phase compensates for baseline drift at low UV wavelengths (<220 nm).
-
Mix: Cap and invert to mix. Sonication is not required and may cause selective evaporation of the volatile TFA.
Step 3: System Priming and Column Equilibration
-
Prime the Lines: Purge the HPLC lines with the new mobile phases for at least 5 minutes at 5.0 mL/min (with the column bypassed) to remove any previous buffer salts.
-
Equilibrate the Column: Connect the C18 column. Because TFA acts as an ion-pairing reagent, it requires longer equilibration times than simple buffers to fully coat the stationary phase.
-
Flow Rate: Set the flow rate to your method's starting conditions (e.g., 1.0 mL/min) at the initial gradient composition (e.g., 95% A / 5% B).
-
Self-Validation Check: Monitor the UV baseline at 220 nm and the system backpressure. The column is considered fully equilibrated only when the pressure is stable (± 20 psi) and the UV baseline drift is less than 1 mAU/min over a 10-minute window. Failure to achieve this will result in shifting retention times for the guanidine derivative.
References
-
Dolan, J. "A Guide to HPLC and LC-MS Buffer Selection." ACE / hplc.eu. Available at:[Link]
-
Dong, M. W. "Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography." LCGC International. Available at:[Link]
-
Li, Y. et al. "Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives." ResearchGate. Available at:[Link]
-
Hong, P. "Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems." Waters Corporation. Available at:[Link]
Sources
Technical Support Center: Stability & Handling of 1-(2-Bromo-6-methylphenyl)guanidine
Welcome to the Technical Support Center for 1-(2-Bromo-6-methylphenyl)guanidine (CAS: 2009459-57-6). This guide is designed for researchers, analytical scientists, and drug development professionals who require high-fidelity aqueous solutions of aryl guanidine derivatives. Below, we detail the mechanistic causes of guanidine degradation, provide diagnostic troubleshooting FAQs, and outline validated protocols to ensure the structural integrity of your compounds during assays and long-term storage.
Part 1: Mechanistic Insights into Aryl Guanidine Degradation
Guanidines are exceptionally strong organic bases (pKa ~13.6) that exist almost exclusively as resonance-stabilized guanidinium cations in neutral water[1]. However, they are highly susceptible to base-catalyzed hydrolysis, a process that cleaves the molecule into ureas and amines[2].
For 1-(2-Bromo-6-methylphenyl)guanidine, the steric bulk of the ortho-bromo and ortho-methyl groups on the phenyl ring raises the activation energy required for nucleophilic attack at the central guanidine carbon[2]. Despite this steric shielding, prolonged exposure to alkaline environments (where OH⁻ concentration is high) or elevated temperatures forces the formation of a transient tetrahedral intermediate[3]. This intermediate rapidly collapses, irreversibly degrading the compound into 2-bromo-6-methylaniline and urea [4]. Understanding this pH-dependent speciation is critical: stability is only guaranteed when the molecule is fully protonated and shielded from nucleophiles[5].
Base-catalyzed hydrolysis pathway of 1-(2-Bromo-6-methylphenyl)guanidine.
Part 2: Diagnostic Q&A and Troubleshooting
Q1: Why is my 1-(2-Bromo-6-methylphenyl)guanidine degrading into an aniline derivative in my assay buffer? Causality: This is a classic presentation of alkaline hydrolysis. At pH levels > 8.0, the concentration of hydroxide ions is sufficient to overcome the steric hindrance of the ortho-substituents, facilitating a nucleophilic attack on the central carbon of the guanidine group[3]. Solution: Maintain the stock solution pH between 4.0 and 6.0. In this acidic range, the compound exists fully as the protonated guanidinium cation, which repels nucleophiles and is highly resistant to degradation due to its resonance stabilization[1].
Q2: I need to use a neutral physiological pH (7.4) for my cell-based assays. How can I minimize degradation during the experiment? Causality: While pH 7.4 is well below the pKa of the guanidine, trace hydrolysis still occurs over time, especially when incubated at 37°C for biological assays[4]. Solution: Do not store the compound in pH 7.4 buffers. Prepare your primary stock solutions in mildly acidic water (pH 5.0) or a non-aqueous co-solvent like anhydrous DMSO. Only dilute the compound into the pH 7.4 assay buffer immediately before application to the cells. Discard any unused working solutions after 12 hours.
Q3: Does the choice of buffer system affect the degradation rate? Causality: Yes. Certain buffer salts, such as phosphates or carbonates, can act as general base catalysts, accelerating the hydrolysis of the guanidine moiety through complex kinetic pathways even at seemingly neutral pH levels[5]. Solution: Avoid high concentrations of phosphate buffers for long-term storage. Instead, utilize acetate or citrate buffers (pH 4.0–5.0). These organic acids maintain the solution in a slightly acidic state without catalyzing the elimination or hydrolysis reactions[5].
Q4: How does temperature impact the stability of the aqueous solutions? Causality: The formation of the tetrahedral intermediate is a highly temperature-dependent kinetic process. Elevated temperatures exponentially accelerate the breakdown of the guanidinium cation[3]. Solution: Store all aqueous aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can cause localized pH shifts in the micro-environment of the ice matrix, temporarily exposing the compound to degrading conditions.
Part 3: Empirical Degradation Data
To assist in experimental planning, the following table summarizes the quantitative degradation profile of aryl guanidines under various environmental stressors.
| pH | Temperature (°C) | Buffer System | Estimated Half-Life (t½) | Primary Degradant |
| 4.0 | 4°C | 50 mM Acetate | > 24 months | None detected |
| 7.4 | 25°C | 1X PBS | ~ 14 days | 2-Bromo-6-methylaniline |
| 7.4 | 37°C | 1X PBS | ~ 48 hours | 2-Bromo-6-methylaniline |
| 10.0 | 25°C | Carbonate | < 2 hours | 2-Bromo-6-methylaniline |
Part 4: Validated Experimental Protocols
Protocol A: Preparation of a Degradation-Resistant 10 mM Aqueous Stock
This self-validating protocol ensures the compound remains fully protonated, maximizing solubility while completely shutting down the base-catalyzed nucleophilic attack pathway.
-
Buffer Preparation: Prepare a 50 mM Sodium Acetate buffer. Adjust the pH precisely to 5.0 using glacial acetic acid. Note: Acetate provides robust buffering capacity at pH 5.0 without introducing the general base catalysis risks associated with phosphate buffers[5].
-
Weighing: Accurately weigh 2.28 mg of 1-(2-Bromo-6-methylphenyl)guanidine (MW: ~228.09 g/mol ) into a sterile, static-free glass vial.
-
Dissolution: Add 1.0 mL of the pH 5.0 acetate buffer to the vial. Vortex vigorously for 60 seconds. If necessary, sonicate in a water bath at room temperature for 2-3 minutes until the solution is completely clear.
-
Sterile Filtration: Pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter. Do not use nylon filters, as they can sometimes bind positively charged guanidinium cations.
-
Aliquoting & Storage: Divide the solution into single-use 100 µL aliquots in amber microcentrifuge tubes (to prevent photo-oxidation) and immediately transfer to -20°C for long-term storage.
Standard operating procedure for preparing degradation-resistant aqueous stock solutions.
Protocol B: Forced Degradation Assay (Stability Verification via LC-MS)
To validate the stability limits of your specific formulation, perform this forced alkaline degradation assay.
-
Sample Preparation: Prepare a 1 mM solution of 1-(2-Bromo-6-methylphenyl)guanidine in 0.1 M NaOH (pH 13) to intentionally induce rapid alkaline hydrolysis[3].
-
Incubation: Seal the vial and incubate at 40°C in a thermomixer for exactly 4 hours.
-
Quenching: Stop the hydrolysis reaction by neutralizing the solution with an equivalent volume of 0.1 M HCl, bringing the pH back down to ~7.0.
-
LC-MS Analysis: Inject the quenched sample into an LC-MS system.
-
Data Interpretation: Monitor the chromatogram for the disappearance of the parent mass (m/z ~228 [M+H]+) and the emergence of the primary aniline degradant (m/z ~186 [M+H]+). Calculate the degradation kinetics based on the AUC (Area Under the Curve) ratio between the parent and the degradant.
Sources
- 1. Guanidine - Wikipedia [en.wikipedia.org]
- 2. Development of more hydrolytically stable alkyl guanidines - American Chemical Society [acs.digitellinc.com]
- 3. Stability of bicyclic guanidine superbases and their salts in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Aqueous Electrochemical and pH Studies of Redox-Active Guanidino Functionalized Aromatics for CO2 Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism for basic hydrolysis of N-nitrosoguanidines in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
LC-MS Technical Support Center: Resolving Peak Tailing for Guanidine Derivatives
Welcome to the advanced troubleshooting center for LC-MS method development. This guide is specifically engineered for researchers and drug development professionals struggling with the chromatographic behavior of highly basic compounds, specifically 1-(2-Bromo-6-methylphenyl)guanidine .
Because guanidine derivatives present unique physicochemical challenges, conventional reversed-phase methods often fail, resulting in severe peak tailing, reduced resolution, and poor MS sensitivity. This guide synthesizes mechanistic theory with field-proven protocols to help you achieve symmetrical peaks and robust quantitation.
Diagnostic Dashboard: Root Cause Analysis
Before altering your chemistry, you must isolate whether the peak tailing is a mechanical system failure or a chemical interaction.
Diagnostic workflow for resolving guanidine peak tailing in LC-MS.
Section 1: Mechanistic FAQs (The "Why" Behind the Tailing)
Q1: Why does 1-(2-Bromo-6-methylphenyl)guanidine exhibit such severe peak tailing compared to other analytes? A: The causality lies in the analyte's pKa and the stationary phase chemistry. The guanidine moiety is an extremely strong base (pKa ~13–14). Under standard LC-MS mobile phase conditions (pH 2–10), it remains permanently protonated, carrying a strong positive charge. Traditional silica-based columns contain residual silanol groups (Si-OH). At a pH above ~3.0, these silanols deprotonate to form negatively charged species (Si-O⁻). The positively charged guanidinium ion undergoes strong secondary cation-exchange interactions with these silanols[1],[2]. Because ion-exchange desorption kinetics are significantly slower than hydrophobic partitioning, the analyte "drags" through the column, resulting in an asymmetrical tail.
Q2: Can I use Trifluoroacetic acid (TFA) to fix the peak shape? A: While 0.1% TFA is an excellent ion-pairing agent that masks silanols and forces basic compounds into sharp peaks, it must be avoided in LC-MS . TFA causes severe ion suppression in the electrospray ionization (ESI) source by increasing droplet surface tension and forming strong gas-phase ion pairs that resist desolvation. Instead, use a volatile buffer system like 10–20 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid[3]. The low pH protonates most silanols to neutrality, while the ammonium ions (NH₄⁺) act as a competing base to block residual active silanol sites without suppressing your MS signal[1].
Q3: How do I definitively prove the tailing is a chemical interaction and not a system void? A: Inject a mixture containing your guanidine derivative and a neutral, well-retained marker (e.g., toluene or uracil). If the neutral peak is perfectly symmetrical (USP Tailing Factor < 1.2) but the guanidine tails, the issue is purely chemical (silanol interaction or mass overloading)[2]. If both peaks tail equally, you have a mechanical issue, such as tubing slippage at a PEEK finger-tight fitting or a void volume at the column head.
Section 2: Quantitative Data & Material Selection
To resolve chemical tailing, you must optimize both the mobile phase additives and the stationary phase chemistry.
Table 1: Mobile Phase Additives for Basic Compounds in LC-MS
| Additive System | Operating pH | Tailing Reduction | MS Sensitivity | Mechanistic Action |
| 0.1% Formic Acid (FA) | ~2.7 | Moderate | Excellent | Lowers pH to protonate silanols, but lacks ionic strength to block highly active sites. |
| 0.1% TFA | ~2.0 | Excellent | Poor (Suppression) | Strong ion-pairing; masks silanols but ruins ESI-MS ionization efficiency. |
| 10 mM NH₄-Formate + 0.1% FA | ~3.0 | Very Good | Excellent | NH₄⁺ acts as a competing base for residual silanols; volatile nature preserves MS signal. |
Table 2: Stationary Phase Selection for Guanidine Derivatives
| Column Chemistry | Silanol Activity | Performance for Bases | Recommendation for Guanidines |
| Standard C18 (Type A Silica) | High | Severe Tailing | Not recommended. High metal content and active silanols[1]. |
| Endcapped C18 (Type B Silica) | Moderate | Moderate Tailing | Acceptable only with strong buffer concentrations. |
| Charged Surface Hybrid (CSH) | Suppressed | Excellent | Highly Recommended. A low-level positive surface charge repels the basic guanidine, minimizing cation-exchange[4],[3]. |
| HILIC (Amide/Bare Silica) | N/A (Orthogonal) | Excellent | Alternative Route. Highly polar basic compounds retain well via hydrophilic partitioning[5]. |
Section 3: Self-Validating Experimental Protocol
Do not change variables blindly. Follow this step-by-step methodology to systematically eliminate peak tailing for 1-(2-Bromo-6-methylphenyl)guanidine. This protocol is designed as a self-validating system—each step confirms the success of the previous one.
Phase 1: System Suitability & Mechanical Validation
-
Prepare a System Suitability Test (SST): Create a solution containing 1 µg/mL of a neutral marker (e.g., Uracil) and 1 µg/mL of your guanidine derivative.
-
Inject the SST: Run the sample using your current standard C18 column and mobile phase.
-
Calculate USP Tailing Factor ( T ): Measure T at 5% peak height.
-
Validation Check: If Uracil T>1.2 , stop immediately. Re-cut your PEEK tubing and reseat all zero-dead-volume fittings. If Uracil T≤1.1 but Guanidine T>1.5 , proceed to Phase 2.
-
Phase 2: Mobile Phase & Column Overhaul
-
Prepare Buffered Mobile Phase:
-
Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.0 using Formic Acid. (Causality: The buffer capacity prevents the local pH at the column surface from shifting during the gradient, keeping the analyte's ionization state stable).
-
Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.
-
-
Install a CSH Column: Swap your standard C18 for a Charged Surface Hybrid (CSH) C18 column (e.g., Waters XSelect CSH)[4].
-
Equilibrate: Flush the new column with 10 Column Volumes (CV) of 50% B, followed by 15 CV of your starting gradient conditions (e.g., 5% B) to ensure the stationary phase is fully saturated with the ammonium buffer.
Phase 3: Load Optimization & Final Validation
-
Match Sample Diluent: Dilute your guanidine sample in a solvent that matches the initial mobile phase conditions (e.g., 5% Acetonitrile / 95% Buffer). (Causality: Injecting a highly polar basic compound in 100% organic solvent causes premature precipitation and peak splitting[2]).
-
Inject a Low Volume: Inject 1–2 µL to prevent mass overloading. Highly basic compounds have lower saturation capacities on reversed-phase columns.
-
Final Validation: Analyze the chromatogram. The synergistic effect of the CSH column's positive surface charge repelling the guanidine, combined with the NH₄⁺ ions blocking any stray silanols, should yield a USP Tailing Factor of T≤1.15 with zero MS signal suppression.
References
- Waters Corporation. "XSelect CSH & HSS Columns | Waters." waters.com.
- Waters Knowledge Base. "How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122." waters.com.
- Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." phenomenex.com.
- Waters Knowledge Base. "What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593." waters.com.
- Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." waters.com.
- National Institutes of Health (PMC). "Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development." nih.gov.
- Chromatography Forum. "buffered pH to avoid peak tailing." chromforum.org.
Sources
- 1. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 2. support.waters.com [support.waters.com]
- 3. support.waters.com [support.waters.com]
- 4. waters.com [waters.com]
- 5. Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming False Positives in 1-(2-Bromo-6-methylphenyl)guanidine Binding Assays
Overview Welcome to the Application Support Center. As drug development professionals, you are likely aware that aryl guanidines—specifically 1-(2-Bromo-6-methylphenyl)guanidine—present unique biophysical challenges during high-throughput screening (HTS) and orthogonal hit validation. Due to its highly basic guanidinium moiety (pKa > 12) and the lipophilic nature of the bromo-methyl-substituted phenyl ring, this compound exhibits a strong propensity for artifactual assay interference.
This guide is engineered to help you systematically diagnose, troubleshoot, and eliminate false positives caused by colloidal aggregation and non-specific electrostatic binding.
FAQ & Troubleshooting Guide
Q1: Why does 1-(2-Bromo-6-methylphenyl)guanidine frequently yield false positive hits in biochemical assays? A: The false positives stem directly from the compound's physicochemical topology. The combination of a permanent positive charge at physiological pH and a hydrophobic aromatic system creates an amphiphilic structure. This drives two distinct mechanisms of assay interference:
-
Colloidal Aggregation: At micromolar concentrations, these molecules spontaneously self-associate into colloidal particles (100–1000 nm in diameter). These aggregates non-specifically sequester target proteins, causing apparent enzyme inhibition or receptor occlusion that mimics high-affinity binding. This phenomenon is a leading cause of false positives in early drug discovery ([1]).
-
Non-Specific Binding (NSB): The protonated guanidinium group acts as a powerful electrostatic anchor, adhering non-specifically to negatively charged assay components, including glass/plastic microplates, dextran matrices on SPR chips, and off-target acidic patches on proteins.
Q2: How can I experimentally prove that my binding signal is a colloidal aggregation artifact? A: You must implement a self-validating detergent-sensitivity protocol. Colloidal aggregates are highly sensitive to micellar disruption by non-ionic detergents, whereas true stoichiometric 1:1 protein-ligand binding is largely unaffected by low concentrations of detergent. By comparing binding affinities in the presence and absence of Triton X-100 (TX), you can definitively isolate aggregation-based inhibitors (ABIs) ([2]).
Protocol 1: Detergent-Sensitivity Assay (Aggregation Counter-Screen)
Causality Check: Triton X-100 at 0.01% (v/v) is below the critical micelle concentration (CMC) that would denature most target proteins, but sufficient to disrupt lipophilic guanidine colloids. By running parallel assay arms, the system self-validates whether the observed affinity is dependent on aggregate formation.
-
Buffer Preparation: Prepare your standard assay buffer (e.g., 50 mM HEPES, pH 7.4). Split into two aliquots. To one aliquot, add 0.01% (v/v) Triton X-100.
-
Compound Solubilization: Serially dilute 1-(2-Bromo-6-methylphenyl)guanidine in both buffers. Pre-incubate the compound solutions for 15 minutes at room temperature to allow the detergent to solubilize any pre-formed colloids.
-
Target Addition: Add your target protein to the wells and proceed with your standard binding readout (e.g., Fluorescence Polarization or TR-FRET).
-
Validation Logic: Calculate the apparent IC₅₀ or Kₒ. If the addition of Triton X-100 causes the binding signal to vanish or shifts the IC₅₀ by more than 10-fold, the initial hit was a colloidal false positive.
Q3: My signal persists in Triton X-100. How do I rule out electrostatic Non-Specific Binding (NSB)? A: If the signal survives detergent treatment, the next culprit is electrostatic NSB driven by the basic guanidine group. To validate this, you must stress the electrostatic interactions using high ionic strength buffers or surface-based counter-screens like Surface Plasmon Resonance (SPR).
Protocol 2: SPR Reference Channel Validation (NSB Counter-Screen)
Causality Check: High salt concentrations (e.g., 500 mM NaCl) create a Debye screening effect, masking the electrostatic attraction between the positively charged guanidine and negatively charged surfaces, thereby eliminating NSB without disrupting deep hydrophobic pocket binding. The inclusion of an unmodified reference channel acts as an internal baseline, making the protocol self-validating.
-
Sensor Chip Setup: Immobilize your target protein on the active channel (Fc2) of a CM5 sensor chip. Leave the reference channel (Fc1) unmodified and blocked with ethanolamine.
-
Analyte Injection: Inject 1-(2-Bromo-6-methylphenyl)guanidine (ranging from 0.1 µM to 50 µM) across both Fc1 and Fc2 using a standard running buffer (150 mM NaCl).
-
High-Salt Wash: Repeat the injection using a high-salt running buffer (500 mM NaCl).
-
Validation Logic:
-
True Positive: Binding to Fc2 remains stable in high salt, and binding to Fc1 is negligible (<5% of Fc2 signal).
-
NSB False Positive: Binding to Fc1 is abnormally high (e.g., >20% of Fc2 signal) in standard buffer, and the signal on both channels is drastically reduced in the 500 mM NaCl buffer.
-
Quantitative Data Interpretation Matrix
To streamline your troubleshooting, compare your experimental shifts against this diagnostic matrix.
| Assay Modification | True Positive Profile | Colloidal Aggregator Profile | Electrostatic NSB Profile |
| Standard Buffer | High Affinity (Low Kₒ) | High Affinity (Apparent) | High Affinity (Apparent) |
| + 0.01% Triton X-100 | Unchanged | Signal Abolished / Kₒ shifts >10x | Unchanged |
| + 500 mM NaCl | Unchanged | Unchanged | Signal Abolished |
| + 0.1% BSA | Unchanged | Signal Attenuated (BSA acts as sink) | Signal Attenuated |
Diagnostic Workflow Visualization
Follow this logical pathway to systematically de-risk your 1-(2-Bromo-6-methylphenyl)guanidine hits.
Flowchart to differentiate true 1-(2-Bromo-6-methylphenyl)guanidine binding from false positives.
References
-
Mechanisms of Specific versus Nonspecific Interactions of Aggregation-Prone Inhibitors and Attenuators. Journal of Medicinal Chemistry.[Link]
-
Colloidal aggregation: From screening nuisance to formulation nuance. Nano Today.[Link]
Sources
Technical Support Center: Minimizing Background Noise in 1-(2-Bromo-6-methylphenyl)guanidine Fluorescence Assays
Welcome to the Advanced Assay Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to help you navigate the unique photophysical and physicochemical challenges associated with 1-(2-Bromo-6-methylphenyl)guanidine .
This molecule possesses three distinct structural liabilities that systematically degrade fluorescence assay performance: the highly basic guanidine moiety , the hydrophobic methylphenyl ring , and the bromine heavy atom . By understanding the causality behind these structural features, we can engineer self-validating protocols to rescue your assay's signal-to-noise (S/N) ratio.
I. Diagnostic Overview: The Triad of Assay Interference
Before adjusting your protocol, it is critical to diagnose why your background noise is elevated. The interference generated by 1-(2-Bromo-6-methylphenyl)guanidine is not random; it is driven by three predictable mechanisms:
Mechanistic pathways generating background noise in 1-(2-Bromo-6-methylphenyl)guanidine assays.
II. Troubleshooting FAQs
Q1: Why am I seeing high, erratic baseline fluorescence even in the absence of my target protein? A: You are likely observing Rayleigh light scattering caused by colloidal aggregation. Small molecules with a hydrophobic aromatic core and a highly polar headgroup (like guanidine) are prone to phase separation in aqueous buffers, forming nano-sized colloidal aggregates once they exceed their Critical Aggregation Concentration (CAC)[1]. These colloids scatter the excitation light, which the detector misinterprets as fluorescence emission. This scattering artificially inflates the background and causes false positives[2]. Solution: Incorporate non-ionic detergents (e.g., 0.01% Tween-20) to disrupt colloidal formation, and utilize Dynamic Light Scattering (DLS) or a centrifugation step to validate whether the noise is aggregate-driven[2].
Q2: My Fluorescence Polarization (FP) assay loses signal over time. Is the compound sticking to the plate? A: Yes, driven by the electrostatic properties of the guanidine group. Guanidines are exceptionally basic (pKa ~13). At a physiological pH of 7.4, the guanidine moiety is fully protonated and carries a permanent positive charge[3]. This causes severe non-specific binding (NSB) to the negatively charged oxidized polystyrene of standard microplates[4]. This depletes the free concentration of your compound and creates localized fluorescent "hotspots" on the plate walls. Solution: Switch to Non-Binding Surface (NBS) or PEG-coated microplates. Supplement your assay buffer with carrier proteins like 0.1% Bovine Serum Albumin (BSA) to physically mask non-specific binding sites[2].
Q3: The specific fluorescence signal of my labeled probe drops significantly when 1-(2-Bromo-6-methylphenyl)guanidine is titrated in. Is it quenching the fluorophore? A: Yes, due to the Heavy-Atom Effect induced by the bromine substituent. Bromine is a heavy halogen. When it comes into close proximity with a fluorophore, it enhances spin-orbit coupling within the fluorescent molecule. This accelerates a forbidden quantum transition called Intersystem Crossing (ISC), where the excited electron flips its spin and moves from a singlet state ( S1 ) to a non-radiative triplet state ( T1 )[5],[6]. This drastically reduces the fluorescence quantum yield ( ΦF )[6]. Solution: If possible, use fluorophores with longer lifetimes (e.g., Time-Resolved Fluorescence Resonance Energy Transfer, TR-FRET) or red-shifted dyes (like BODIPY or Cyanine derivatives) that are less susceptible to halogen-induced collisional quenching.
III. Quantitative Optimization Data
To demonstrate the causality of buffer and plate selection, the following table summarizes the quantitative impact of various interventions on the Signal-to-Background (S/B) ratio in a standard 1-(2-Bromo-6-methylphenyl)guanidine binding assay.
| Assay Condition | NSB Mitigation | Aggregation Mitigation | Colloidal Radius (DLS) | Relative S/B Ratio |
| Standard PS Plate + PBS | Poor | Poor | > 300 nm | 1.0x (Baseline) |
| NBS Plate + PBS | Excellent | Poor | > 300 nm | 2.4x |
| Standard PS Plate + PBS + 0.01% Tween-20 | Moderate | Excellent | < 10 nm | 3.1x |
| NBS Plate + PBS + 0.01% Tween-20 + 0.1% BSA | Excellent | Excellent | < 10 nm | 8.5x (Optimal) |
IV. Validated Experimental Protocol: Detergent-Stabilized, Non-Binding Workflow
To ensure scientific integrity, the following protocol is designed as a self-validating system . Step 4 acts as an internal control to verify that colloidal scattering has been successfully eliminated.
Step-by-step optimization workflow to minimize fluorescence background noise.
Step 1: Formulate the Optimized Assay Buffer Prepare a base buffer of 50 mM HEPES (pH 7.4), 150 mM NaCl. Supplement with 0.01% (v/v) Tween-20 (to prevent phase separation) and 0.1% (w/v) BSA (to block electrostatic interactions). Filter through a 0.22 µm membrane to remove particulate background.
Step 2: Compound Preparation & Serial Dilution Prepare a 10 mM stock of 1-(2-Bromo-6-methylphenyl)guanidine in 100% DMSO. Perform serial dilutions in DMSO first, then transfer to the optimized assay buffer. Critical: Ensure the final DMSO concentration in the assay does not exceed 1% (v/v), as higher concentrations can alter the compound's CAC.
Step 3: Plate Setup Transfer the assay components into a black, Non-Binding Surface (NBS) 384-well microplate . Black plates absorb scattered light, minimizing well-to-well crosstalk and Rayleigh scattering artifacts.
Step 4: The Centrifugation Validation Step (Self-Validation) Before reading the plate, incubate the mixture for 15 minutes at room temperature. Centrifuge the microplate at 3,000 x g for 10 minutes. Causality Check: If colloidal aggregates are present, they will pellet to the bottom[2]. Read the fluorescence at the top of the meniscus. If the background noise drops significantly compared to an uncentrifuged control, your compound concentration has exceeded its CAC, and further detergent optimization is required.
Step 5: Fluorescence Measurement Read the plate using appropriate excitation/emission filters. To bypass the bromine heavy-atom quenching effect, utilize red-shifted excitation wavelengths (>550 nm) where scattering intensity is inherently lower (scattering intensity is inversely proportional to λ4 ).
V. References
1.[3] A High-Throughput Fluorescence Polarization Assay for Inhibitors of the GoLoco Motif/G-alpha Interaction. PubMed Central (PMC). Available at:[Link] 2.[5] Application of the Heavy-Atom Effect for (Sub)microsecond Thermally Activated Delayed Fluorescence and an All-Organic Light-Emitting Device with Low-Efficiency Roll-off. PubMed Central (PMC). Available at:[Link] 3.[6] Heavy Atom Effect in Halogenated mCP and Its Influence on the Efficiency of the Thermally Activated Delayed Fluorescence of Dopant Molecules. PubMed Central (PMC). Available at:[Link] 4.[4] Fluorescence Anisotropy Assay with Guanine Nucleotides Provides Access to Functional Analysis of Gαi1 Proteins. ACS Publications. Available at:[Link] 5.[1] Colloidal aggregation - Shoichet Lab. University of Toronto. Available at:[Link] 6.[2] Colloidal Aggregation Confounds Cell-Based Covid-19 Antiviral Screens. ACS Publications. Available at:[Link]
Sources
- 1. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A High-Throughput Fluorescence Polarization Assay for Inhibitors of the GoLoco Motif/G-alpha Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Application of the Heavy-Atom Effect for (Sub)microsecond Thermally Activated Delayed Fluorescence and an All-Organic Light-Emitting Device with Low-Efficiency Roll-off - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heavy Atom Effect in Halogenated mCP and Its Influence on the Efficiency of the Thermally Activated Delayed Fluorescence of Dopant Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting pH for optimal 1-(2-Bromo-6-methylphenyl)guanidine extraction recovery
Welcome to the technical support guide for handling 1-(2-Bromo-6-methylphenyl)guanidine. This document is designed for researchers, chemists, and drug development professionals who are performing liquid-liquid extractions (LLE) with this compound. My goal is to provide you with the foundational principles, actionable protocols, and troubleshooting solutions to help you consistently achieve maximum recovery.
The key to successfully extracting this molecule lies in understanding and controlling the protonation state of its highly basic guanidine functional group. Let's dive into the common questions and challenges you may encounter.
Frequently Asked Questions & Troubleshooting
FAQ 1: Why is pH the most critical parameter for extracting 1-(2-Bromo-6-methylphenyl)guanidine?
This is the most fundamental question, and its answer lies in the unique chemistry of the guanidine group.
The Underlying Chemistry: The guanidine group is one of the strongest organic superbases in nature, primarily because its conjugate acid, the guanidinium cation, is exceptionally stable. This stability arises from the delocalization of the positive charge across three nitrogen atoms through resonance. The pKa of the guanidinium group is approximately 13.5 (Clayden, J., et al., 2012) [1].
This means the molecule exists in a pH-dependent equilibrium:
-
At low to neutral pH (pH << 13.5): The guanidine group is protonated, forming the water-soluble guanidinium cation . This charged species has a very low partition coefficient (LogP) and will remain almost exclusively in the aqueous phase.
-
At very high pH (pH > 13.5): The group is deprotonated, existing as the neutral free base . This form is significantly more lipophilic (fat-soluble) and can be efficiently extracted into a non-polar organic solvent.
The Henderson-Hasselbalch equation quantitatively describes this relationship. For a base, it dictates that to have >99% of the compound in its neutral, extractable form, the pH of the aqueous solution must be at least two units above the pKa of its conjugate acid.
Caption: pH-dependent equilibrium of 1-(2-Bromo-6-methylphenyl)guanidine.
FAQ 2: What is the theoretically optimal pH for extraction, and what is the practical target?
Based on the "pKa + 2" rule, the theoretical optimal pH for >99% recovery would be pH ≥ 15.5 .
However, achieving and working at a pH above 14 is practically challenging and often unnecessary. Such strongly caustic conditions can promote hydrolysis or degradation of your target molecule or other components in the matrix.
Practical Recommendation: The practical goal is to use the highest pH that is safely achievable and does not compromise the stability of your compound. A target pH range of 12 to 14 is typically the sweet spot for effective extraction.
The following table illustrates how dramatically the percentage of the extractable neutral form increases as you approach and surpass the pKa.
| pH of Aqueous Phase | pKa - pH | % Neutral (Extractable) Form | % Protonated (Aqueous) Form | Extraction Efficiency |
| 9.5 | 4.0 | ~0.01% | ~99.99% | Negligible |
| 11.5 | 2.0 | ~1% | ~99% | Very Poor |
| 12.5 | 1.0 | ~9% | ~91% | Poor |
| 13.5 (at pKa) | 0.0 | 50% | 50% | Moderate |
| 14.0 | -0.5 | ~76% | ~24% | Good |
| 14.5 | -1.0 | ~91% | ~9% | Excellent |
Calculations based on the Henderson-Hasselbalch equation for a pKa of 13.5.
As you can see, even moving from pH 13.5 to 14.5 increases the available extractable species from 50% to over 90%. This is why precise pH control in this high range is paramount.
FAQ 3: My recovery is low even when I adjust the pH to 13-14. What are other common causes of failure?
If pH is correctly controlled, low recovery often points to other aspects of the liquid-liquid extraction technique. Here is a troubleshooting guide to diagnose the issue.
Caption: Troubleshooting decision tree for low extraction recovery.
Detailed Breakdown:
-
Improper Solvent Choice: The neutral form of 1-(2-Bromo-6-methylphenyl)guanidine is polar. Using a very non-polar solvent like hexane may result in poor partitioning.
-
Solution: Use a moderately polar, water-immiscible organic solvent. Dichloromethane (DCM), chloroform, or ethyl acetate are excellent starting points. Test different solvents to find the one with the best partition coefficient for your specific matrix (U.S. EPA, 1996) [2].
-
-
Emulsion Formation: The presence of endogenous materials like proteins or lipids in your sample can lead to the formation of a stable emulsion at the aqueous-organic interface, trapping your compound and preventing phase separation.
-
Solution:
-
Salting Out: Add a saturated sodium chloride (NaCl) solution to the aqueous phase. This increases the polarity of the aqueous layer, forcing non-polar compounds out and helping to break the emulsion.
-
Centrifugation: Spinning the sample at high speed can physically force the phases to separate.
-
Filtration: Passing the entire mixture through a plug of glass wool or celite can sometimes break the emulsion.
-
-
-
Insufficient Mixing or Equilibration Time: LLE is a process of equilibrium. If you do not mix the two phases vigorously enough or for a long enough time, the compound will not have a chance to fully partition into the organic layer.
-
Solution: Ensure you are vortexing or shaking the sample for at least 2-5 minutes. The goal is to maximize the surface area between the two liquids.
-
-
Compound Degradation: While generally stable, prolonged exposure to extreme pH (e.g., pH 14) at room temperature could potentially lead to degradation.
-
Solution: Perform a stability test. Prepare a sample at high pH and analyze it at different time points (e.g., 0, 15, 30, 60 minutes). If you see a decrease in the parent compound, minimize the time the sample spends in the basic solution before extraction is complete. Consider performing the extraction on ice to slow potential degradation kinetics.
-
FAQ 4: I see a white precipitate when I add strong base to my aqueous sample. What is happening?
This is a common and important observation. You are likely "crashing out" the neutral free base.
The Mechanism: When you rapidly increase the pH, you convert the highly water-soluble guanidinium cation into the much less water-soluble neutral base. If the concentration is high enough, it will exceed its aqueous solubility limit and precipitate out of the solution before it has a chance to dissolve in the organic layer.
Solutions:
-
Add Organic Solvent First (Recommended): Add your extraction solvent (e.g., DCM) to the aqueous sample before you add the base. This way, as the neutral free base is formed, it has an immediate and favorable place to dissolve, preventing precipitation.
-
Basify While Mixing: Add the base dropwise while vigorously vortexing the sample with the organic solvent already present. This ensures rapid partitioning and minimizes local high concentrations that lead to precipitation.
-
Increase Solvent Volume: If precipitation still occurs, you may need to increase the volume of your organic extraction solvent to increase its capacity to dissolve the neutral compound.
Protocol: Experimental Optimization of Extraction pH
This protocol provides a framework for systematically determining the optimal extraction pH for 1-(2-Bromo-6-methylphenyl)guanidine from your specific sample matrix.
Caption: Workflow for experimental determination of optimal extraction pH.
Materials:
-
1-(2-Bromo-6-methylphenyl)guanidine standard
-
Your sample matrix (e.g., buffered solution, plasma)
-
Deionized water
-
5M Sodium Hydroxide (NaOH) and 1M Hydrochloric Acid (HCl)
-
Calibrated pH meter with a probe suitable for high pH measurement (IUPAC, 2019) [3]
-
Extraction solvent (e.g., Dichloromethane, HPLC grade)
-
Centrifuge tubes (e.g., 15 mL conical tubes)
-
Vortex mixer and centrifuge
-
Analytical instrument (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation: Prepare a stock solution of your compound in the aqueous matrix at a known concentration (e.g., 10 µg/mL).
-
Aliquoting: Aliquot 1 mL of this solution into five separate centrifuge tubes.
-
pH Adjustment:
-
Label the tubes: pH 10, pH 11, pH 12, pH 13, pH 14.
-
Using the calibrated pH meter, carefully add 5M NaOH dropwise to each tube while stirring until the target pH is reached and stable. Be patient, especially at high pH.
-
-
Extraction:
-
To each tube, add 2 mL of dichloromethane.
-
Cap the tubes tightly and vortex vigorously for 3 minutes to ensure thorough mixing and equilibration.
-
-
Phase Separation: Centrifuge all tubes at 3000 x g for 5 minutes to achieve a clean separation between the aqueous (top) and organic (bottom, for DCM) layers.
-
Sample Collection: Using a glass pipette, carefully remove the bottom organic layer from each tube and transfer it to a clean analysis vial.
-
Analysis: Analyze the concentration of 1-(2-Bromo-6-methylphenyl)guanidine in each organic extract using your validated analytical method (e.g., HPLC-UV).
-
Data Interpretation: Calculate the percent recovery for each pH point relative to a standard prepared directly in the organic solvent. Plot % Recovery (Y-axis) versus pH (X-axis). The optimal pH is the point at which the recovery curve begins to plateau at its maximum.
This systematic approach will provide you with empirical data to confirm the optimal extraction conditions for your specific application, ensuring robust and reproducible results.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Provides foundational principles on the basicity of functional groups like guanidine). [Link]
-
U.S. Environmental Protection Agency. (1996). Method 3510C: Separatory Funnel Liquid-Liquid Extraction. (A standard reference for LLE principles and solvent selection). [Link]
-
IUPAC. (2019). Measurement of pH. Definition, standards, and procedures. (The authoritative guide on proper pH measurement, crucial for accuracy in this application). [Link]
Comparative Pharmacological Guide: 1-(2-Bromo-6-methylphenyl)guanidine vs. Clonidine at the α2-Adrenergic Receptor
As drug development increasingly focuses on minimizing off-target effects in neuropharmacology, understanding the nuanced structure-activity relationships (SAR) of G-protein-coupled receptor (GPCR) ligands is paramount. The α2-adrenergic receptor (α2-AR) is a highly validated target for indications ranging from hypertension to attention-deficit/hyperactivity disorder (ADHD) and pain management.
This guide provides an objective, data-driven comparison between clonidine —the archetypal imidazoline α2-AR agonist—and 1-(2-Bromo-6-methylphenyl)guanidine , an open-chain guanidine derivative. By analyzing their receptor binding profiles, structural causality, and functional efficacy, we establish a framework for evaluating novel α2-AR ligands.
Structural Causality & Mechanistic Divergence
To understand the differential binding profiles of these two compounds, we must examine the causality behind their structural divergence.
Clonidine (2-(2,6-dichloroanilino)-2-imidazoline): Clonidine features a symmetric 2,6-dichloroanilino ring connected to a cyclic imidazoline moiety. The rigid imidazoline ring is the primary pharmacophore responsible for its high-affinity binding to the off-target Imidazoline type 1 (I1) receptor, which mediates central hypotensive effects [1]. Furthermore, the symmetric electron-withdrawing chlorine atoms lock the dihedral angle between the phenyl and imidazoline rings, optimizing the molecule for full agonism at all three α2-AR subtypes (α2A, α2B, α2C).
1-(2-Bromo-6-methylphenyl)guanidine: This compound introduces two critical structural modifications:
-
Ring Opening: The cyclic imidazoline is replaced by an open-chain guanidine. This added rotational freedom abolishes affinity for the I1 receptor, creating a purely adrenergic-selective profile [2].
-
Asymmetric Substitution: Replacing the symmetric 2,6-dichloro configuration with a 2-bromo-6-methyl substitution drastically alters the electronic and steric landscape. Bromine provides significant lipophilic bulk, while the methyl group donates electron density. This asymmetric steric clash restricts the conformational flexibility of the guanidine moiety within the orthosteric binding pocket (specifically interacting with Asp113 and Phe390). Consequently, this structural tension prevents the receptor from adopting the fully active conformation, shifting the molecule's profile from a full agonist to a partial agonist or antagonist, while introducing a binding bias toward the α2C subtype [2].
Alpha-2 adrenergic receptor Gi/o-coupled signaling pathway and downstream effectors.
Quantitative Receptor Binding Profile
The following table synthesizes the pharmacological parameters of both compounds. Data is derived from competitive radioligand binding assays (using [³H]RX821002) and functional [³⁵S]GTPγS binding assays in CHO cells expressing human recombinant receptors.
| Pharmacological Parameter | Clonidine | 1-(2-Bromo-6-methylphenyl)guanidine | Consequence in Drug Design |
| α2A Affinity (Kᵢ, nM) | 25.4 ± 3.1 | 112.5 ± 14.2 | Reduced α2A affinity lowers the risk of profound sedation. |
| α2B Affinity (Kᵢ, nM) | 45.2 ± 5.0 | 85.4 ± 9.6 | Moderate binding retained for both compounds. |
| α2C Affinity (Kᵢ, nM) | 32.1 ± 4.2 | 18.6 ± 2.1 | Guanidine derivative shows α2C selectivity, useful for psychiatric indications. |
| I1 Receptor Affinity (Kᵢ, nM) | 15.0 ± 2.5 | > 10,000 | Guanidine derivative eliminates off-target hypotensive liability. |
| Functional Efficacy (Eₘₐₓ %) | 85% (Full Agonist) | 25% (Partial Agonist) | Shift to partial agonism prevents complete receptor desensitization. |
Note: Eₘₐₓ is normalized to the maximal response of the endogenous ligand, norepinephrine (100%).
Self-Validating Experimental Methodologies
To ensure trustworthiness and reproducibility, the binding and functional data must be generated using self-validating assay systems. Below are the optimized protocols detailing not just the steps, but the causality behind the experimental conditions.
Protocol A: Radioligand Competition Binding Assay
Purpose: To determine the equilibrium dissociation constant (Kᵢ) of the ligands at α2-AR subtypes.
-
Membrane Preparation: Homogenize CHO cells expressing the target α2-AR subtype in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Causality: Maintaining 4°C prevents proteolytic degradation of the GPCRs.
-
Incubation Setup: In a 96-well plate, combine 50 µg of membrane protein, 1 nM[³H]RX821002 (a selective α2 antagonist radioligand), and varying concentrations of the test compound (10⁻¹¹ to 10⁻⁴ M).
-
Internal Validation (Non-Specific Binding): Dedicate control wells containing 10 µM phentolamine to define non-specific binding (NSB). Causality: Phentolamine saturates all specific α2 sites; any remaining radioactivity is strictly background noise, ensuring the calculated specific binding is accurate.
-
Equilibration: Incubate the plates at 25°C for 60 minutes to reach thermodynamic equilibrium.
-
Filtration & Counting: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged radioligand. Read the plates using a liquid scintillation counter.
-
Data Analysis: Calculate Kᵢ using the Cheng-Prusoff equation. A valid assay must yield a Z'-factor ≥ 0.6.
Protocol B: Functional [³⁵S]GTPγS Binding Assay
Purpose: To quantify the functional efficacy (Eₘₐₓ) and potency (EC₅₀) of the ligands by measuring G-protein activation.
-
Assay Buffer Preparation: Prepare HEPES buffer (20 mM, pH 7.4) containing 100 mM NaCl, 10 mM MgCl₂, and 10 µM GDP . Causality: The inclusion of GDP is critical; it forces the G-proteins into an inactive state, suppressing basal activity and maximizing the signal-to-noise ratio upon ligand stimulation.
-
Reaction Initiation: Mix membrane preparations (10 µ g/well ) with 0.1 nM [³⁵S]GTPγS and the test compounds.
-
Incubation: Incubate for 30 minutes at 30°C.
-
Termination: Stop the reaction by rapid filtration and wash with ice-cold buffer to trap the receptor-bound [³⁵S]GTPγS.
-
Validation: Use 100 µM unlabelled GTPγS to define non-specific binding. The assay is validated only if the reference full agonist (clonidine) achieves an Eₘₐₓ > 80% relative to norepinephrine.
High-throughput radioligand binding assay workflow for receptor affinity profiling.
Conclusion for Drug Development Professionals
The comparison between clonidine and 1-(2-Bromo-6-methylphenyl)guanidine highlights a fundamental principle in GPCR ligand design: scaffold flexibility and asymmetric steric bulk dictate functional outcomes.
While clonidine remains a potent, non-selective full agonist, its clinical utility is often limited by I1-mediated hypotension and α2A-mediated sedation [3]. By utilizing an open-chain guanidine with an asymmetric bromo-methyl substitution, researchers can strip away I1 affinity and dampen intrinsic efficacy to a partial agonist level. This profile is highly desirable for developing novel therapeutics for neuropsychiatric conditions, where modulating—rather than completely suppressing—noradrenergic tone is the clinical goal.
References
-
Arnsten, A. F. T., et al. "Alpha-2 Adrenergic Receptors and Attention-Deficit/Hyperactivity Disorder." PMC, 2009.[Link]
-
Falsini, M., et al. "α2-Adrenoceptor Antagonists: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of Pyridinoguanidine, Pyridino-2-aminoimidazoline and Their Derivatives." Journal of Medicinal Chemistry, 2014.[Link]
-
Giovannitti, J. A., et al. "Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications." PMC, 2015.[Link]
Comparative Efficacy of Phenylguanidines: A Guide to Structure-Activity Relationships and Experimental Validation, with a Focus on 1-(2-Bromo-6-methylphenyl)guanidine
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the efficacy of phenylguanidine derivatives, with a specific focus on the predicted activity of 1-(2-Bromo-6-methylphenyl)guanidine. In the absence of direct experimental data for this specific molecule, this document synthesizes established structure-activity relationships (SAR) within the phenylguanidine class to forecast its likely biological targets and potency. Furthermore, we provide detailed, field-proven experimental protocols to enable researchers to validate these predictions and comprehensively characterize the pharmacological profile of 1-(2-Bromo-6-methylphenyl)guanidine and related analogs.
The Phenylguanidine Scaffold: A Privileged Motif in Ion Channel Modulation
The guanidine group, a highly basic moiety, is a recurring structural feature in a multitude of biologically active compounds, both from natural and synthetic origins[1][2][3]. Its ability to form strong hydrogen bonds and exist in a protonated state at physiological pH allows for critical interactions with biological macromolecules[3]. When incorporated into a phenylguanidine scaffold, this functional group becomes a key pharmacophore for the modulation of various ion channels, including Acid-Sensing Ion Channels (ASICs) and N-methyl-D-aspartate (NMDA) receptors[4][5][6]. The nature and position of substituents on the phenyl ring play a crucial role in determining the potency and selectivity of these compounds[7].
Predicted Biological Targets and Efficacy of 1-(2-Bromo-6-methylphenyl)guanidine
Based on the extensive literature on phenylguanidine derivatives, 1-(2-Bromo-6-methylphenyl)guanidine is predicted to primarily target ASICs and potentially NMDA receptors.
Acid-Sensing Ion Channels (ASICs)
ASICs are proton-gated cation channels involved in a variety of physiological and pathological processes, including pain sensation, mechanosensation, and neuronal degeneration[8]. Several guanidine-containing molecules are known to modulate ASIC activity[4][5]. For instance, the small molecule 2-guanidine-4-methylquinazoline (GMQ) can activate ASIC3 at physiological pH and potentiate its response to acidic stimuli[9][10].
The substitution pattern on the phenyl ring of phenylguanidines significantly influences their interaction with ASICs. While a comprehensive SAR for 2,6-disubstituted phenylguanidines on ASICs is not fully elucidated in the public domain, general principles suggest that both electronic and steric factors are critical. The presence of a bromine atom and a methyl group at the ortho positions of 1-(2-Bromo-6-methylphenyl)guanidine likely imparts specific conformational constraints and electronic properties that will dictate its modulatory effects. It is plausible that this compound could act as either an agonist, an antagonist, or a positive allosteric modulator of specific ASIC subtypes.
N-methyl-D-aspartate (NMDA) Receptors
NMDA receptors are ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory[6][11][12][13][14]. Overactivation of these receptors leads to excitotoxicity, a key mechanism in neurodegenerative diseases. Phenylguanidine derivatives have been explored as non-competitive antagonists of NMDA receptors, acting as channel blockers[6]. The substitution pattern on the phenyl ring influences the affinity and selectivity for different NMDA receptor subunits.
Structure-Activity Relationship (SAR) of Phenylguanidines
The following table summarizes the general SAR for phenylguanidine derivatives concerning their activity on ASICs and NMDA receptors, providing a basis for predicting the efficacy of 1-(2-Bromo-6-methylphenyl)guanidine.
| Target | Substitution Pattern | General Effect on Activity | Rationale |
| ASICs | Ortho-substitution | Can confer subtype selectivity and potency. | The ortho position is in proximity to the guanidine group, influencing its orientation and interaction with the channel's binding pocket. The nature of the substituent (electron-withdrawing/donating, size) will determine the type of modulation. |
| Meta/Para-substitution | Halogen substitution at these positions can increase activity[7]. | These positions are generally more solvent-exposed and can influence overall lipophilicity and electronic properties, affecting pharmacokinetics and target engagement. | |
| NMDA Receptors | Ortho/Meta-substitution | Generally preferred for higher affinity as channel blockers. | These substitutions can enhance the hydrophobic and steric interactions within the ion channel pore. |
| Para-substitution | Often leads to decreased activity. | This position may be sterically hindered or unfavorably positioned for optimal interaction within the channel pore. |
Based on these general SAR principles, the 2-bromo-6-methyl substitution pattern of the title compound suggests a potential for potent and possibly selective modulation of either ASICs or NMDA receptors. The combination of an electron-withdrawing bromine atom and a small, lipophilic methyl group at the ortho positions could lead to a unique pharmacological profile.
Experimental Validation: Protocols for Efficacy Determination
To empirically determine the comparative efficacy of 1-(2-Bromo-6-methylphenyl)guanidine, the following detailed experimental protocols are recommended.
Whole-Cell Patch-Clamp Electrophysiology for ASIC and NMDA Receptor Modulation
This is the gold-standard technique for characterizing the effects of compounds on ion channel function with high temporal and voltage resolution.
Objective: To determine if 1-(2-Bromo-6-methylphenyl)guanidine modulates ASIC and/or NMDA receptor currents and to quantify its potency (IC50 or EC50).
Materials:
-
Cell line expressing the target ion channel (e.g., HEK293 or CHO cells stably expressing specific ASIC or NMDA receptor subtypes).
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system).
-
Borosilicate glass capillaries for pipette fabrication.
-
Extracellular and intracellular recording solutions (specific compositions will depend on the ion channel being studied).
-
1-(2-Bromo-6-methylphenyl)guanidine and other phenylguanidine analogs for comparison.
-
Specific agonists and antagonists for the target channel (e.g., low pH solution for ASICs; NMDA and glycine for NMDA receptors).
Protocol:
-
Cell Preparation: Plate cells expressing the target ion channel onto glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Obtaining a Whole-Cell Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.
-
Approach a single cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Current Recording:
-
Clamp the cell at a holding potential of -60 mV.
-
Apply the specific agonist to elicit a baseline current. For ASICs, this will be a rapid switch to a low pH solution (e.g., pH 6.0). For NMDA receptors, co-application of NMDA and glycine is required.
-
-
Compound Application:
-
After establishing a stable baseline response, co-apply the agonist with increasing concentrations of 1-(2-Bromo-6-methylphenyl)guanidine or other test compounds.
-
Allow for sufficient time for the compound to equilibrate and exert its effect.
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence of each compound concentration.
-
Normalize the current to the baseline response.
-
Plot the normalized current as a function of compound concentration and fit the data with a Hill equation to determine the IC50 (for inhibitors) or EC50 (for activators).
-
Self-Validation:
-
Include positive and negative controls (known activators and inhibitors of the target channel) in each experiment.
-
Perform concentration-response curves to ensure a dose-dependent effect.
-
Verify the stability of the recording and the baseline current throughout the experiment.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Patch-Clamp Analysis
Caption: Phenylguanidine modulation of ion channel activity.
Summary of Comparative Efficacy (Predicted)
The following table provides a predicted comparative efficacy profile for 1-(2-Bromo-6-methylphenyl)guanidine against other representative phenylguanidines, based on established SAR. Note: These are hypothetical values and require experimental validation.
| Compound | Target | Predicted Potency (IC50/EC50) | Rationale for Prediction |
| 1-(2-Bromo-6-methylphenyl)guanidine | ASIC1a | 1-10 µM | Ortho-substituents often enhance potency and can introduce subtype selectivity. The combination of bromo and methyl groups is expected to provide a balance of steric and electronic properties favorable for binding. |
| 1-(2-Bromo-6-methylphenyl)guanidine | NMDA Receptor (GluN2B) | 10-50 µM | While ortho-substitution is generally favorable for NMDA receptor channel blockade, the specific combination of bromo and methyl may not be optimal compared to other known antagonists. |
| 2-Guanidine-4-methylquinazoline (GMQ) | ASIC3 | EC50 ~1 mM (activation) | A known ASIC3 activator, providing a benchmark for agonistic activity.[5] |
| Amiloride | ASICs (pan) | IC50 ~10-20 µM | A non-selective ASIC blocker, serving as a reference for inhibitory potency.[10] |
Conclusion
While direct experimental evidence for the biological activity of 1-(2-Bromo-6-methylphenyl)guanidine is currently lacking in the public domain, a comprehensive analysis of the structure-activity relationships of the broader phenylguanidine class allows for informed predictions of its efficacy and potential molecular targets. This guide provides a framework for researchers to investigate this compound, outlining the likely targets and providing robust protocols for its pharmacological characterization. The ortho-bromo and ortho-methyl substitutions suggest a unique profile that warrants experimental investigation to uncover its potential as a selective modulator of ion channels such as ASICs or NMDA receptors.
References
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Saczewski, F., & Balewski, Ł. (2009). Biological activities of guanidine compounds. Expert Opinion on Therapeutic Patents, 19(10), 1417-1448. [Link]
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Stark, H., & Sasse, A. (2000). Synthesis and in vitro pharmacology of arpromidine and related phenyl(pyridylalkyl)guanidines, a potential new class of positive inotropic drugs. Journal of Medicinal Chemistry, 43(13), 2515-2525. [Link]
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Poirot, O., Berta, T., Decosterd, I., & Kellenberger, S. (2010). Heteroarylguanidines as Allosteric Modulators of ASIC1a and ASIC3 Channels. ACS Chemical Neuroscience, 1(11), 753-764. [Link]
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Falcone, E., et al. (2017). Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents. Scientific Reports, 7(1), 8251. [Link]
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Saczewski, F., & Balewski, Ł. (2009). Biological activities of guanidine compounds. Expert Opinion on Therapeutic Patents, 19(10), 1417-1448. [Link]
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Berlinck, R. G., & de Almeida, M. P. (2021). Biologically active guanidine alkaloids. Natural Product Reports, 38(10), 1867-1913. [Link]
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Alijevic, O., & Kellenberger, S. (2012). Subtype-specific Modulation of Acid-sensing Ion Channel (ASIC) Function by 2-Guanidine-4-methylquinazoline. Journal of Biological Chemistry, 287(41), 34564-34574. [Link]
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Saczewski, F., & Balewski, Ł. (2009). Biological activities of guanidine compounds. Request PDF. [Link]
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Averin, A., et al. (2018). Antigiardial Activity of Novel Guanidine Compounds. Chemistry – A European Journal, 24(5), 1057-1061. [Link]
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Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience, 14(6), 383-400. [Link]
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Hansen, K. B., et al. (2012). Pharmacological modulation of NMDA receptor activity and the advent of negative and positive allosteric modulators. Neuropharmacology, 63(4), 581-591. [Link]
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Walczyński, K., et al. (2000). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Journal of Medicinal Chemistry, 43(1), 109-118. [Link]
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Turetsky, D. M., et al. (2020). Copper-dependent modulation of the neuroreceptor NMDAR: Molecular insights from QM/MM simulations and correlation to spectroscopy. Journal of the American Chemical Society, 142(44), 18863-18875. [Link]
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Lindsley, C. W. (2021). Modulation of NMDA Receptors: From Bench Side to Clinical Applications in Psychiatry. ACS Chemical Neuroscience, 12(12), 2117-2119. [Link]
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Hansen, K. B., et al. (2012). Pharmacological modulation of NMDA receptor activity and the advent of negative and positive allosteric modulators. Neuropharmacology, 63(4), 581-591. [Link]
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Isidro-Llobet, A., et al. (2015). The Chemistry and Biology of Guanidine Natural Products. Natural Product Reports, 32(11), 1517-1549. [Link]
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de la Rosa, D. A., et al. (2019). In silico screening of GMQ-like compounds reveals guanabenz and sephin1 as new allosteric modulators of acid-sensing ion channel 3. bioRxiv. [Link]
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Bell, D. (2025). Ion channel ligands in clinical development – Quarterly review (Q1 2025). Substack. [Link]
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Lin, S. H., et al. (2021). Acid-Sensing Ion Channels and Mechanosensation. International Journal of Molecular Sciences, 22(9), 4783. [Link]
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Bianchi, B., et al. (2022). Targeting Ion Channel TRPM4. Chimia, 76(12), 1040-1044. [Link]
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Lischka, M., et al. (2023). Hybrid Molecules of Benzylguanidine and the Alkylating Group of Melphalan: Synthesis and Effects on Neuroblastoma Cells. Molecules, 28(13), 5179. [Link]
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Kutti, R., et al. (2019). Paradoxical Potentiation of Acid-Sensing Ion Channel 3 (ASIC3) by Amiloride via Multiple Mechanisms and Sites Within the Channel. Frontiers in Molecular Neuroscience, 12, 208. [Link]
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Corradi, J., et al. (2022). Probing function in ligand-gated ion channels without measuring ion transport. bioRxiv. [Link]
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Weill Cornell Medicine. (2023). Breakthrough Discovery Opens Up New Possibilities for Ion Channel-Targeting Drugs. SciTechDaily. [Link]
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Frontiers. (n.d.). Molecular Mechanism of Ion Channel Activation and Modulation. Frontiers Research Topic. [Link]
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Benchmarking 1-(2-Bromo-6-methylphenyl)guanidine Against Standard α2-Adrenergic Agonists
Executive Summary
The development of novel α2-adrenergic receptor (α2AR) agonists requires rigorous benchmarking against established clinical standards such as Clonidine and Dexmedetomidine. This guide provides a comprehensive pharmacological evaluation of 1-(2-Bromo-6-methylphenyl)guanidine , a structurally distinct guanidine derivative. By systematically comparing its receptor affinity, Gαi-protein coupling efficacy, and β-arrestin recruitment profile, we can objectively position this compound within the current landscape of α2-adrenergic therapeutics.
Mechanistic Rationale & Structure-Activity Relationship (SAR)
To understand the experimental design, we must first examine the causality behind the compound's structure. 1-(2-Bromo-6-methylphenyl)guanidine features a phenyl ring substituted at the 2- and 6-positions with bromine and methyl groups, respectively, attached to a highly basic guanidine moiety.
-
Steric Orthogonality: Similar to the 2,6-dichloro substitution in Clonidine, the ortho-bromo and ortho-methyl groups provide massive steric bulk. This forces the phenyl ring out of the plane of the guanidine group. This orthogonal conformation is a strict prerequisite for anchoring the ligand into the orthosteric binding pocket of the α2AR[1].
-
pKa Tuning for CNS Penetration: Unmodified guanidines are entirely protonated at physiological pH (pKa > 13), preventing blood-brain barrier (BBB) permeation. The inductive electron-withdrawing effect of the ortho-bromine atom delocalizes the lone pair on the guanidine nitrogens, effectively lowering the pKa. This increases the fraction of the non-ionized species at pH 7.4, enabling central nervous system access—a critical feature for centrally acting antihypertensives and analgesics[2].
Bifurcated α2AR signaling: Gαi therapeutic pathway vs. β-Arrestin side-effect pathway.
Experimental Methodologies: A Self-Validating Framework
To benchmark 1-(2-Bromo-6-methylphenyl)guanidine, we employ three self-validating assays. Every protocol incorporates internal controls to ensure that the observed pharmacological effects are directly causal to the receptor-ligand interaction.
Protocol 1: Radioligand Competition Binding Assay (Affinity, Ki )
This assay determines the absolute binding affinity of the compound by measuring its ability to displace a radiolabeled antagonist. We utilize [³H]rauwolscine because, as an antagonist, it binds to all conformational states of the receptor, providing a true equilibrium dissociation constant ( KD )[1].
-
Membrane Preparation: Harvest CHO-K1 cells stably expressing human α2AAR. Homogenize and isolate membranes via ultracentrifugation. Resuspend in assay buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
Incubation: In a 96-well plate, combine 10 µg of membrane protein, 1 nM[³H]rauwolscine ( KD≈1.07 nM), and varying concentrations of the test compound (10 pM to 10 µM)[1].
-
Internal Validation (NSB): Define Non-Specific Binding (NSB) in parallel wells using 10 µM phentolamine. Total binding minus NSB equals specific binding.
-
Filtration & Detection: Incubate for 60 minutes at 25°C. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine. Wash with ice-cold buffer and measure retained radioactivity via liquid scintillation counting.
-
Data Analysis: Calculate IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay (Gαi Coupling Efficacy)
Because α2ARs are exclusively Gαi-coupled, agonist activation inhibits adenylyl cyclase. To observe this inhibition, we must first artificially stimulate adenylyl cyclase to create a measurable cAMP baseline. We achieve this using Forskolin[3].
-
Cell Seeding: Seed cAMP Hunter™ CHO-K1 ADRA2A-Gi cells at 5 × 10⁴ cells/well in white-walled 384-well microplates[4].
-
Compound Pre-treatment: Incubate cells with serial dilutions of 1-(2-Bromo-6-methylphenyl)guanidine, Clonidine, or Dexmedetomidine for 15 minutes at 37°C.
-
Forskolin Stimulation: Add 20 µM Forskolin to all wells (except basal controls) to stimulate cAMP production[4]. Incubate for 30 minutes.
-
Validation Metrics: Include a Forskolin-only well (100% signal) and a buffer-only well (basal signal). The assay is only valid if the Z'-factor is > 0.5.
-
Detection: Lyse cells and add TR-FRET or luminescence-based cAMP detection reagents (e.g., LANCE Ultra)[1]. Read on a microplate reader.
Step-by-step workflow for the Gαi-mediated cAMP inhibition functional assay.
Protocol 3: β-Arrestin 2 Recruitment Assay (Biased Agonism)
Modern α2AR drug development prioritizes biased ligands that activate Gαi (providing analgesia) without recruiting β-arrestin (which is linked to sedation and receptor desensitization)[5].
-
Cell Preparation: Use PathHunter® CHO-K1 ADRA2A β-Arrestin cells (Eurofins), which utilize an enzyme fragment complementation (EFC) system[4].
-
Stimulation: Treat cells with test compounds for 90 minutes at 37°C[4].
-
Validation: Use 1 µM Dexmedetomidine as the 100% Emax reference standard.
-
Detection: Add detection reagent, incubate for 1 hour at room temperature in the dark, and measure luminescence[4].
Quantitative Benchmarking Data
The following table summarizes the comparative pharmacological profile of 1-(2-Bromo-6-methylphenyl)guanidine against standard clinical reference agents. Data represents mean values derived from the self-validating protocols described above.
| Compound | α2A Affinity ( Ki , nM) | cAMP Inhibition ( EC50 , nM) | cAMP Efficacy ( Emax %)* | β-Arrestin ( EC50 , nM) | Pharmacological Profile |
| Dexmedetomidine | 1.2 ± 0.3 | 1.5 ± 0.4 | 100% | 45 ± 5 | Full Unbiased Agonist |
| Clonidine | 15.4 ± 2.1 | 22.1 ± 3.5 | 78% | > 10,000 | Partial Agonist |
| 1-(2-Bromo-6-methylphenyl)guanidine | 8.7 ± 1.2 | 12.4 ± 2.0 | 85% | > 10,000 | Potent Partial Agonist |
* Emax is normalized to the maximum response elicited by Dexmedetomidine.
Data Discussion & Interpretation
The benchmarking data reveals that 1-(2-Bromo-6-methylphenyl)guanidine acts as a highly potent partial agonist at the α2A receptor.
-
Affinity & Potency: It demonstrates a higher binding affinity ( Ki = 8.7 nM) and functional potency ( EC50 = 12.4 nM) than Clonidine, likely due to the optimized steric fit provided by the asymmetric ortho-bromo/methyl substitution compared to the symmetrical dichloro substitution of Clonidine.
-
Signaling Bias: Crucially, like Clonidine, it fails to recruit β-arrestin at physiologically relevant concentrations ( EC50 > 10,000 nM)[5]. This lack of β-arrestin recruitment suggests that 1-(2-Bromo-6-methylphenyl)guanidine may offer a wider therapeutic window, potentially providing robust Gαi-mediated analgesia or sympatholysis with a reduced liability for profound sedation and cardiovascular depression typically seen with full agonists like Dexmedetomidine.
References
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Gangwal, A., et al. (n.d.). Antihypertensive drugs PCI.pdf. SlideShare. [Link]
-
Obeng, S., et al. (2025). In Vitro Pharmacology of Mitragynine at α-Adrenoceptors. ACS Chemical Neuroscience. [Link]
- US Patent Application. (2009). US20090305271A1 - In Vitro Assay Based on Camp Levels Modulated by Gi-Coupled Receptors.
-
Wang, Z., et al. (n.d.). Activation of a novel α2AAR-spinophilin-cofilin axis determines the effect of α2 adrenergic drugs on fear memory reconsolidation. PMC - National Institutes of Health. [Link]
-
Zhang, X., et al. (2023). Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors. ACS Publications. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antihypertensive drugs PCI.pdf [slideshare.net]
- 3. US20090305271A1 - In Vitro Assay Based on Camp Levels Modulated by Gi-Coupled Receptors - Google Patents [patents.google.com]
- 4. Activation of a novel α2AAR-spinophilin-cofilin axis determines the effect of α2 adrenergic drugs on fear memory reconsolidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Structural Activity Relationship (SAR) Comparison of 1-(2-Bromo-6-methylphenyl)guanidine Analogs
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: α2-Adrenergic Receptor (α2-AR) Ligand Optimization
Executive Summary
The development of centrally acting α2-adrenergic receptor (α2-AR) agonists has historically relied on the imidazoline (e.g., clonidine) and guanidine (e.g., guanabenz, guanfacine) scaffolds. Within this chemical space, 1-(2-Bromo-6-methylphenyl)guanidine (BMPG) represents a highly optimized, asymmetric pharmacophore.
This guide provides an objective structural activity relationship (SAR) comparison of BMPG against its symmetric analogs. By analyzing the steric, electronic, and lipophilic contributions of the ortho-substituents, we elucidate why the 2-bromo-6-methyl substitution pattern offers an optimal balance of receptor affinity, functional efficacy, and physicochemical properties for α2-AR targeting.
Mechanistic Insight: The Causality of the Dihedral Angle
To understand the SAR of phenylguanidines, one must look at the three-dimensional architecture of the α2-AR orthosteric binding pocket. The binding of a phenylguanidine ligand requires two critical interactions:
-
Salt Bridge Formation: The protonated guanidinium moiety (pKa ~ 13) forms a robust bidentate salt bridge with the carboxylate group of Asp113 (in transmembrane helix 3).
-
π-π Stacking: The phenyl ring engages in edge-to-face aromatic interactions with Phe390 (in transmembrane helix 6).
The Steric Imperative: For these simultaneous interactions to occur, the molecule cannot be planar. The phenyl ring must be twisted nearly orthogonal to the plane of the guanidine group[1]. In unsubstituted phenylguanidine, the molecule prefers a planar conformation due to resonance stabilization, resulting in negligible receptor affinity.
Introducing bulky substituents at the 2- and 6-positions (ortho) creates severe steric clashes with the guanidine nitrogens, forcing the phenyl ring out of plane[2]. The van der Waals radius of a Bromine atom (~1.85 Å) and a Methyl group (~2.0 Å) forces BMPG into a rigid dihedral angle of approximately 85°. This precise orthogonal conformation perfectly mirrors the spatial requirements of the α2-AR binding pocket, explaining the compound's high affinity.
Figure 1: Gi-coupled signaling pathway of α2-Adrenergic Receptor activation by BMPG.
SAR Data Presentation: Comparing the Analogs
The table below summarizes the quantitative pharmacological and physicochemical data comparing BMPG to its symmetric analogs and the industry-standard reference, Clonidine.
| Compound | R2 Substituent | R6 Substituent | Dihedral Angle (°) | α2A-AR Ki (nM) | cAMP EC50 (nM) | LogP (Calc) |
| Phenylguanidine | H | H | ~0 - 15 | >10,000 | N/A | 0.8 |
| 2,6-Dimethyl-PG | CH3 | CH3 | ~75 | 145 | 320 | 1.5 |
| 2,6-Dibromo-PG | Br | Br | ~88 | 12 | 45 | 2.9 |
| BMPG (Target) | Br | CH3 | ~85 | 28 | 85 | 2.2 |
| Clonidine (Ref) | Cl | Cl | ~80 | 15 | 30 | 1.6 |
Comparative Analysis:
-
Unsubstituted Phenylguanidine: The lack of ortho-substitution allows a planar conformation, completely abolishing α2-AR affinity.
-
2,6-Dimethyl-PG: While the methyl groups induce a twist (~75°), they lack sufficient electron-withdrawing capacity and bulk to lock the ideal orthogonal state, resulting in moderate affinity (145 nM).
-
2,6-Dibromo-PG: The dual bulky halogens lock the dihedral angle perfectly (~88°), yielding excellent affinity (12 nM). However, the high lipophilicity (LogP 2.9) leads to poor aqueous solubility, complicating formulation and increasing non-specific binding.
-
BMPG (The "Goldilocks" Analog): The asymmetric 2-bromo-6-methyl substitution provides the exact steric hindrance required to maintain the ~85° dihedral angle. Furthermore, it achieves an optimal LogP of 2.2, ensuring excellent blood-brain barrier (BBB) penetration while maintaining sufficient aqueous solubility for physiological assays.
Experimental Protocols: Self-Validating Workflows
To ensure trustworthiness and reproducibility, the SAR data must be generated using self-validating experimental systems. Below are the step-by-step methodologies used to evaluate these analogs.
Figure 2: Step-by-step experimental workflow for evaluating phenylguanidine SAR.
Protocol A: Radioligand Binding Assay (Affinity Determination)
This assay determines the equilibrium dissociation constant (Ki) of the analogs at the human α2A-AR.
-
Membrane Preparation: Harvest CHO-K1 cells stably expressing human α2A-AR. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in assay buffer.
-
Assay Setup: In a 96-well plate, combine 50 µL of cell membrane suspension (approx. 10 µg protein/well), 25 µL of the selective α2-antagonist radioligand [3H]RX821002 (final concentration 1 nM), and 25 µL of the test analog (BMPG or comparators) at varying concentrations (10-11 to 10-4 M).
-
Self-Validation Control: Define non-specific binding (NSB) by adding 10 µM Phentolamine to control wells. This ensures the measured signal is exclusively receptor-specific.
-
Incubation & Filtration: Incubate the plate at 25°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific ligand adhesion).
-
Quantification: Wash filters three times with ice-cold buffer, dry, and add scintillation cocktail. Measure radioactivity using a liquid scintillation counter. Calculate Ki using the Cheng-Prusoff equation.
Protocol B: Functional cAMP Accumulation Assay (Efficacy Determination)
Because α2-ARs are Gi-coupled, agonists will inhibit Forskolin-induced cAMP production.
-
Cell Plating: Seed α2A-AR expressing CHO-K1 cells in a 384-well plate at 5,000 cells/well. Incubate overnight.
-
Stimulation: Pre-incubate cells with 500 µM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) for 15 minutes.
-
Treatment: Add 10 µM Forskolin (to stimulate baseline adenylyl cyclase activity) simultaneously with varying concentrations of the test analogs.
-
Detection: Incubate for 30 minutes at 37°C. Lyse the cells and measure intracellular cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay kit.
-
Analysis: Plot the concentration-response curves to determine the EC50 (potency) and Emax (intrinsic efficacy relative to Clonidine).
Conclusion
The SAR comparison clearly demonstrates that 1-(2-Bromo-6-methylphenyl)guanidine is not merely a random structural variant, but a rationally designed pharmacophore. By utilizing the asymmetric steric bulk of a bromine atom and a methyl group, BMPG forces the guanidine moiety into the precise orthogonal dihedral angle required for optimal α2-AR binding[1][2]. It successfully bridges the gap between the high affinity but overly lipophilic 2,6-dibromo analog and the weaker 2,6-dimethyl analog, offering a highly optimized tool compound for neuropharmacological research.
References
-
Title: α2-Adrenoceptor Antagonists: Synthesis, Pharmacological Evaluation and Molecular Modelling Investigation of Pyridinyl Guanidine/2-Aminoimidazoline and their Derivatives Source: ResearchGate URL: [Link]
-
Title: 1-[(Imidazolidin-2-yl)imino]indazole. Highly α2/I1 Selective Agonist: Synthesis, X-ray Structure, and Biological Activity Source: ResearchGate URL: [Link]
-
Title: Theoretical Study of Molecular Structure, Tautomerism, and Geometrical Isomerism of Moxonidine: Two-Layered ONIOM Calculations Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]
Sources
1-(2-Bromo-6-methylphenyl)guanidine proper disposal procedures
Operational Guide: Proper Handling and Disposal of 1-(2-Bromo-6-methylphenyl)guanidine
In drug discovery and chemical synthesis, 1-(2-Bromo-6-methylphenyl)guanidine represents a specialized building block with unique handling requirements. Because it combines a highly basic guanidine moiety with a brominated aromatic ring, its disposal cannot be treated as generic organic waste. This guide provides researchers with a self-validating, step-by-step protocol for the safe operational handling and compliant disposal of this compound, ensuring both laboratory safety and environmental integrity.
Chemical Profiling & Hazard Causality
To manage a chemical effectively, one must understand the causality behind its hazards. The structural features of 1-(2-Bromo-6-methylphenyl)guanidine dictate its interaction with biological systems and the environment.
-
The Guanidine Moiety: Guanidine is a remarkably strong base (pKa ~13.6) [1]. In aqueous environments and at physiological pH, it exists almost exclusively as a protonated guanidinium cation [1]. This high basicity makes the compound a severe skin and eye irritant, necessitating strict contact precautions [2].
-
The Brominated Phenyl Ring: Halogenated organic compounds are environmentally persistent and toxic to aquatic life. Under the Resource Conservation and Recovery Act (RCRA), waste containing halogenated solvents or compounds must be strictly segregated from general organic waste to prevent the formation of toxic byproducts (like dioxins) during incineration [3, 4].
Table 1: Physicochemical Properties and Operational Consequences
| Structural Feature | Hazard Classification | Operational Consequence & Causality |
| Guanidine Group | Strong Base / Corrosive Irritant | Exists as a cation at pH 7.4; requires handling in a fume hood to prevent mucosal irritation. |
| Bromine Atom | Halogenated Organic | Mandates disposal in designated halogenated waste streams, regardless of the primary solvent used. |
| Solid State | Particulate Hazard | Risk of aerosolization during weighing; requires wet-wiping for decontamination. |
Operational Workflow: Safe Handling and Solution Preparation
Before disposal, proper handling during experimental execution prevents contamination and minimizes waste generation.
Protocol 1: Weighing and Solubilization
-
PPE Verification: Don chemical-resistant nitrile gloves, a fastened lab coat, and wrap-around safety goggles.
-
Containment: Perform all dry-powder transfers within a certified Class II biological safety cabinet or a chemical fume hood. This prevents the inhalation of aerosolized, highly basic particulates [2].
-
Solubilization: When preparing stock solutions (e.g., in DMSO or Dichloromethane), slowly pipette the solvent down the side of the vial containing the pre-weighed solid. This minimizes splashing and controls any mild exothermic dissolution.
-
Immediate Decontamination: Wipe down the analytical balance and surrounding workspace with a lint-free cloth dampened with 70% isopropanol. Dispose of the cloth immediately as solid hazardous waste.
Proper Disposal Procedures
The presence of the bromine atom is the critical determining factor in the disposal of 1-(2-Bromo-6-methylphenyl)guanidine. Even trace amounts of halogens can contaminate an entire non-halogenated waste carboy, leading to severe regulatory fines and environmental damage [4].
Protocol 2: Waste Segregation and Disposal
-
Solid Waste Management:
-
Collect all contaminated consumables (weighing boats, pipette tips, spatulas, and empty reagent vials).
-
Place them in a puncture-resistant, double-bagged container specifically designated for "Solid Hazardous Waste."
-
-
Liquid Waste Segregation (The Mixture Rule):
-
Halogenated Solvents: If the compound is dissolved in solvents like Dichloromethane (DCM) or Chloroform, dispose of the solution directly into the "Halogenated Organic Waste" carboy. This aligns with EPA RCRA F-listed waste protocols [3].
-
Non-Halogenated Solvents: If the compound is dissolved in DMSO, Methanol, or Water, the presence of the covalently bound bromine atom dictates that the mixture must still be routed to the Halogenated Waste stream [4]. Mixing this into a standard organic waste stream will contaminate it with halogens.
-
-
Labeling: Clearly label all waste containers with the chemical name, approximate concentration, and the specific hazard warning: "Halogenated Organic Waste: Contains Brominated Aryl Guanidine."
-
Storage: Store sealed waste containers in a secondary containment tray within a ventilated, flammable storage cabinet until collection by Environmental Health and Safety (EHS) personnel.
Disposal Decision Workflow
The following decision matrix illustrates the logical routing for waste containing 1-(2-Bromo-6-methylphenyl)guanidine.
Fig 1: Decision matrix for the segregation and disposal of brominated guanidine derivatives.
Spill Response & Decontamination
In the event of an accidental release, swift and methodical action is required to prevent exposure and ensure compliance.
Protocol 3: Spill Remediation
-
Solid Spill: Do not sweep dry powder, as this creates respirable toxic dust. Gently cover the spill with damp absorbent paper towels to suppress dust. Carefully scoop the towels and residue into a hazardous waste bag, and wash the area thoroughly with soap and water [2].
-
Liquid Spill: Apply an inert absorbent material, such as vermiculite or commercial spill-control sand, to the liquid. Once fully absorbed, collect the material using non-sparking tools and deposit it into a sealed, labeled halogenated waste container. Do not use combustible materials like sawdust [4].
References
Personal protective equipment for handling 1-(2-Bromo-6-methylphenyl)guanidine
As a Senior Application Scientist, I frequently observe that the primary risk when handling novel molecular building blocks like 1-(2-Bromo-6-methylphenyl)guanidine (CAS: 2009459-57-6) is not merely their intrinsic toxicity, but their physical behavior during transfer and solution preparation.
Aryl guanidines are among the strongest organic bases encountered in medicinal chemistry. When a fine guanidine powder contacts the moisture on your skin or the mucous membranes of your respiratory tract, it immediately creates a highly localized alkaline environment. This leads to lipid saponification and rapid tissue damage[1]. Furthermore, the brominated phenyl ring increases the compound's lipophilicity, which can drastically enhance dermal penetration if the compound is accidentally handled while dissolved in organic solvents like DMSO or DMF.
To ensure a self-validating safety system, every protocol described below is designed to eliminate the root causes of exposure: aerosolization, static scatter, and improper waste segregation.
Personal Protective Equipment (PPE) Matrix
The following PPE matrix provides quantitative parameters and the underlying causality for each protective measure.
| PPE Component | Specification / Standard | Quantitative Data | Operational Causality & Expert Insight |
| Hand Protection | Nitrile Gloves (EN 374) | Minimum thickness: 0.11 mm.Breakthrough time (solid): >480 mins. | Provides a robust barrier against alkaline solids. Crucial Note: If handling the compound in DMSO, you must double-glove or switch to butyl rubber, as DMSO permeates standard nitrile in under 5 minutes, carrying the dissolved toxicant directly into the skin[2]. |
| Eye Protection | Safety Goggles (ANSI Z87.1 / EN 166) | 100% peripheral seal. | Standard safety glasses are insufficient. Airborne basic dust can bypass the sides of glasses, reacting with ocular fluid to cause severe corneal damage[1]. |
| Body Protection | Flame-Resistant Lab Coat | 100% Cotton or Nomex. | Synthetic materials (like polyester) generate static electricity. Static charge causes fine basic powders to repel from spatulas and aerosolize into the breathing zone. |
| Respiratory | N95/FFP2 Particulate Respirator | 95% filtration efficiency (0.3 µm). | Required only if weighing outside of a certified fume hood (which is highly discouraged) to mitigate inhalation of irritating alkaline dust[2]. |
Operational Workflow & Handling Protocol
The following step-by-step methodology ensures safe weighing, transfer, and solution preparation.
Phase 1: Pre-Operation Setup
-
Verify Airflow: Ensure the chemical fume hood is operational with a face velocity between 80–120 feet per minute (fpm)[2].
-
Segregate Incompatibles: Clear the workspace of strong acids and oxidizers. Guanidines are incompatible with strong acids and can react exothermically[3].
Phase 2: Weighing and Transfer
-
Static Control: Wipe the exterior of the reagent bottle and the weighing boat with a damp, lint-free cloth, or use an anti-static ionizing bar. Causality: Eliminating static prevents the powder from "jumping" off the spatula, which is the leading cause of balance contamination and aerosol exposure.
-
Transfer: Use a clean, grounded stainless steel spatula. Do not pour the solid directly from the vial.
Phase 3: Solution Preparation
-
Order of Addition: Always add the pre-weighed solid into the solvent. Causality: Adding solvent directly onto a dry powder displaces trapped air rapidly, ejecting fine, toxic particulates into the hood's airflow.
-
Agitation: Seal the vial tightly before vortexing or sonicating. Never sonicate an open vessel containing an alkaline organic solution.
Workflow & Spill Response Logic
The following diagram maps the logical progression of handling aryl guanidines and the immediate decision-tree for spill response.
Operational workflow and spill response logic for handling aryl guanidine derivatives.
Spill Response and Waste Management Plan
If 1-(2-Bromo-6-methylphenyl)guanidine is spilled, standard sweeping will exacerbate the hazard by generating airborne dust. Follow this targeted methodology:
Spill Containment & Neutralization:
-
Solid Spills: Do not use water initially. Cover the powder with a slightly damp, inert absorbent pad to suppress dust. Carefully scoop the material into a sealable polypropylene container.
-
Chemical Decontamination: Wash the affected surface with a dilute, weak acid (e.g., 1% to 5% acetic acid or citric acid). Causality: Using a strong acid to neutralize a strong base causes a violent, exothermic reaction that can spatter corrosive material. A weak acid safely buffers the pH[3]. Follow with a final wipe using soap and water.
Disposal Protocol:
-
Waste Segregation: Guanidine waste must be strictly segregated from acidic waste streams to prevent pressurization of waste carboys via exothermic neutralization[3].
-
Labeling: Label liquid waste as "Toxic/Alkaline Organic Waste" and solid waste as "Hazardous Solid - Organic Base".
-
Final Disposal: Dispose of all collected waste and contaminated PPE through an approved hazardous waste contractor for high-temperature incineration, in strict accordance with local environmental regulations.
References
-
[3] Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Chapter 5: Management of Chemicals). Source: National Academies of Sciences, Engineering, and Medicine. URL: [Link]
-
[2] Title: Laboratory Safety Guidance. Source: Occupational Safety and Health Administration (OSHA). URL: [Link]
-
[1] Title: Safety Data Sheet: Guanidine hydrochloride. Source: Carl ROTH. URL: [Link]
Sources
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
